Ethyl 4-isocyanatobenzoate-d4
Description
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Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2,3,5,6-tetradeuterio-4-isocyanatobenzoate |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3/i3D,4D,5D,6D |
InChI Key |
CFEPCPHKICBCJV-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N=C=O)[2H] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Ethyl 4-isocyanatobenzoate-d4?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-isocyanatobenzoate-d4. It includes available data, experimental protocols, and potential applications, particularly in the realm of protein analysis and drug development.
Core Properties
This compound is a deuterated analog of Ethyl 4-isocyanatobenzoate, a reactive compound used in chemical synthesis. The incorporation of deuterium atoms provides a valuable tool for isotopic labeling studies, particularly in mass spectrometry-based applications.
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information. For comparative purposes, a table with the properties of the non-deuterated analog, Ethyl 4-isocyanatobenzoate, is also provided. The physical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1219802-91-1 | MedChemExpress |
| Molecular Formula | C₁₀H₅D₄NO₃ | MedChemExpress |
| Molecular Weight | 195.21 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | ≥98% (GC) | MedChemExpress |
| Isotopic Enrichment | ≥99.7% | MedChemExpress |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |
Table 2: Properties of Ethyl 4-isocyanatobenzoate (Non-deuterated)
| Property | Value | Source |
| CAS Number | 30806-83-8 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₉NO₃ | Sigma-Aldrich |
| Molecular Weight | 191.18 g/mol | Sigma-Aldrich |
| Melting Point | 27-29 °C | Sigma-Aldrich |
| Boiling Point | 118-119 °C at 0.8 mmHg | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Chemical Reactivity and Stability
The isocyanate group (-N=C=O) is highly electrophilic and will react with nucleophiles. The primary reactivity of this compound involves the reaction of the isocyanate moiety with primary and secondary amines to form stable urea derivatives. It can also react with alcohols to form carbamates and with water to hydrolyze, eventually forming an unstable carbamic acid which decomposes to the corresponding amine (Ethyl 4-aminobenzoate-d4) and carbon dioxide.
The compound is stable under recommended storage conditions, in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids, strong bases, alcohols, and amines.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from a deuterated precursor.
Step 1: Synthesis of Ethyl 4-aminobenzoate-d4
The precursor, Ethyl 4-aminobenzoate-d4, can be synthesized via the reduction of Ethyl 4-nitrobenzoate-d4. A general procedure for the reduction of a nitroaromatic compound is the use of a reducing agent like tin(II) chloride or catalytic hydrogenation. A plausible method for the deuteration of the aromatic ring of a related compound, p-aminobenzoic acid, involves H/D exchange in D₂O with a palladium catalyst.[1]
Step 2: Conversion to this compound
The conversion of the amino group to an isocyanate group can be achieved through phosgenation or by using a phosgene equivalent like triphosgene.
Representative Protocol:
-
Materials: Ethyl 4-aminobenzoate-d4, triphosgene, an inert solvent (e.g., anhydrous toluene or dichloromethane), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 4-aminobenzoate-d4 in the anhydrous solvent.
-
Add the non-nucleophilic base to the solution.
-
Prepare a solution of triphosgene (approximately 0.33-0.40 molar equivalents to the amine) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch and appearance of the -N=C=O stretch around 2250-2275 cm⁻¹).
-
After completion, cool the reaction mixture and filter to remove the hydrochloride salt of the base.
-
The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or chromatography to yield this compound.
-
Caution: Phosgene and its equivalents like triphosgene are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
Analysis of this compound
The purity and identity of this compound can be assessed using several analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a suitable method for assessing the purity of the compound. Due to the reactivity of the isocyanate group, derivatization is often employed for quantitative analysis in complex matrices. For purity assessment of the neat compound, a non-protic mobile phase is recommended.
-
Representative HPLC Conditions: [2]
-
Column: C18 reverse-phase column (e.g., Titan C18, 5 cm x 2.1 mm I.D., 1.9 µm particles).[2]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (e.g., [A] 0.05% formic acid in 5:95 acetonitrile:water; [B] 0.05% formic acid in 95:5 acetonitrile:water).[2]
-
Gradient: A suitable gradient to elute the compound (e.g., 50% to 90% B over 1 minute).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) or mass spectrometry (MS).[2]
-
Gas Chromatography (GC):
-
The Certificate of Analysis for a commercial sample of this compound indicates that GC was used to determine its purity. A high-temperature, non-polar capillary column would be suitable for this analysis.
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group should be observed around 2250-2275 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the signals for the ethyl group, while the absence of signals in the aromatic region would confirm the deuteration. ¹³C NMR would show the characteristic signal for the isocyanate carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the deuterated compound should be observed, confirming its identity and isotopic enrichment.
Applications in Research and Drug Development
The primary utility of this compound lies in its application as a labeling agent for biomolecules, particularly proteins. The deuterated phenyl group serves as a stable isotope label for quantitative mass spectrometry.
Protein Labeling and Quantitative Proteomics
Isocyanates react readily with the primary amino groups of proteins, primarily the N-terminal α-amino group and the ε-amino group of lysine residues, to form stable urea linkages.[3] This reaction can be used to introduce a tag for various analytical purposes.
The use of d0- and d5-phenyl isocyanate has been demonstrated for the N-terminal labeling of peptides for relative quantification in LC-MS/MS analyses.[3] this compound can be used in a similar manner, where the d4-benzoyl group acts as the isotopic tag.
dot
References
Synthesis and Purification of Deuterated Ethyl 4-Isocyanatobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated ethyl 4-isocyanatobenzoate (d4-EIB), a valuable isotopically labeled compound for use in pharmaceutical research and development. The introduction of deuterium can alter metabolic pathways and enhance the pharmacokinetic profiles of drug candidates. This document outlines the synthetic route, detailed experimental protocols, purification methods, and characterization data.
Overview of the Synthetic Pathway
The synthesis of deuterated ethyl 4-isocyanatobenzoate initiates from the commercially available deuterated precursor, ethyl 4-aminobenzoate-d4. The core transformation involves the conversion of the primary amine group to an isocyanate group. This is most commonly achieved through phosgenation, utilizing phosgene gas or a safer phosgene equivalent such as triphosgene.
Caption: Synthetic pathway for deuterated ethyl 4-isocyanatobenzoate.
Experimental Protocols
The following protocols are representative methods for the synthesis of aryl isocyanates and can be adapted for the deuterated compound.
Synthesis of Deuterated Ethyl 4-Isocyanatobenzoate using Triphosgene
Materials:
-
Ethyl 4-aminobenzoate-d4
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve ethyl 4-aminobenzoate-d4 (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred solution of the deuterated amine via the dropping funnel over a period of 30-60 minutes.
-
After the addition of triphosgene, slowly add triethylamine (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch of the isocyanate around 2250-2280 cm⁻¹).
-
Upon completion, the reaction mixture can be filtered to remove any precipitated triethylamine hydrochloride. The filtrate is then concentrated under reduced pressure to yield the crude deuterated ethyl 4-isocyanatobenzoate.
Safety Precautions: Phosgene and its equivalents are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[1][2][3]
Caption: Workflow for the synthesis of deuterated ethyl 4-isocyanatobenzoate.
Purification
The crude deuterated ethyl 4-isocyanatobenzoate is typically purified by vacuum distillation to remove non-volatile impurities and any remaining solvent.
Purification by Vacuum Distillation
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Cold trap
-
Heating mantle with a stirrer
Procedure:
-
Assemble the short-path distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Transfer the crude product to the distillation flask.
-
Gradually apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently.
-
Collect the fraction that distills at the appropriate boiling point and pressure. For the non-deuterated analog, the boiling point is reported as 118-119 °C at 0.8 mmHg.[4][5] The boiling point of the deuterated compound is expected to be very similar.
-
The purified product should be stored under an inert atmosphere in a tightly sealed container to prevent degradation from moisture.
Data Presentation
Physicochemical Properties
| Property | Value (Ethyl 4-isocyanatobenzoate) | Value (Deuterated Ethyl 4-isocyanatobenzoate-d4) |
| Molecular Formula | C₁₀H₉NO₃[6] | C₁₀H₅D₄NO₃ |
| Molecular Weight | 191.18 g/mol [5][6] | 195.21 g/mol [7] |
| Melting Point | 28-32 °C[4] | Not explicitly reported, expected to be similar to the non-deuterated form. |
| Boiling Point | 118-119 °C at 0.8 mmHg[4][5] | Not explicitly reported, expected to be similar to the non-deuterated form. |
| Appearance | Solid[5] | White to off-white solid[7] |
Quality Control Data
| Parameter | Specification (Deuterated this compound) |
| Chemical Purity (GC) | ≥98%[7] |
| Isotopic Enrichment | ≥99.7%[7] |
Spectroscopic Data (Representative for Aryl Esters)
The following table provides expected NMR chemical shifts for the non-deuterated ethyl 4-isocyanatobenzoate, which can be used as a reference for the characterization of the deuterated analog. In the ¹H NMR spectrum of the deuterated compound, the signals for the aromatic protons will be absent.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 2H | Aromatic (ortho to -COOEt) | |
| ~7.1 | d | 2H | Aromatic (ortho to -NCO) | |
| 4.38 | q | 2H | -O-CH₂ -CH₃ | |
| 1.40 | t | 3H | -O-CH₂-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (ester) | |
| ~138 | Aromatic C -NCO | |
| ~131 | Aromatic C H | |
| ~127 | Aromatic C -COOEt | |
| ~125 | Aromatic C H | |
| ~124 | -N =C =O | |
| ~61 | -O-CH₂ -CH₃ | |
| ~14 | -O-CH₂-CH₃ |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The determination of isotopic purity can be achieved using a combination of mass spectrometry and NMR spectroscopy.[8][9][10]
Logical Relationships in Characterization
The confirmation of the successful synthesis and purification of deuterated ethyl 4-isocyanatobenzoate relies on a logical workflow of analytical techniques.
Caption: Logical workflow for the characterization of deuterated ethyl 4-isocyanatobenzoate.
References
- 1. nj.gov [nj.gov]
- 2. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-乙氧羰基苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl 4-isocyanatobenzoate | C10H9NO3 | CID 589805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 4-isocyanatobenzoate-d4 CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Ethyl 4-isocyanatobenzoate-d4, a deuterated analog of Ethyl 4-isocyanatobenzoate. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies.
Core Compound Information
This compound is the deuterated form of Ethyl 4-isocyanatobenzoate, where four hydrogen atoms on the benzene ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis.
Quantitative Data
The key quantitative specifications for this compound are summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 1219802-91-1 | [1][2] |
| Molecular Formula | C₁₀H₅D₄NO₃ | [2] |
| Molecular Weight | 195.21 g/mol | [2] |
| Purity (GC) | ≥98% | [2] |
| Isotopic Enrichment | ≥99.7% | [2] |
| Appearance | White to off-white solid | [2] |
Synthetic Pathway Overview
The synthesis of this compound typically involves a two-step process starting from the deuterated precursor, Ethyl 4-aminobenzoate-d4. The amine is then converted to an isocyanate. A plausible synthetic workflow is outlined below.
Caption: Synthetic route from a deuterated amine precursor.
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard in quantitative bioanalysis to account for variability during sample preparation and analysis.
Objective: To accurately quantify the non-deuterated analyte, Ethyl 4-isocyanatobenzoate, in a biological matrix (e.g., plasma, urine).
Materials:
-
This compound (Internal Standard, IS)
-
Ethyl 4-isocyanatobenzoate (Analyte)
-
Biological matrix (e.g., human plasma)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, LC-MS grade
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable organic solvent (e.g., ACN or DMSO) at a concentration of 1 mg/mL.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the analyte stock solution to create calibration standards.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, quality control sample, and study sample, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific mass transitions for the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the study samples from the calibration curve.
-
Signaling Pathways and Logical Relationships
The primary utility of this compound is not in modulating signaling pathways but in its application in analytical workflows. The logical relationship in its use is depicted in the following diagram.
References
Isotopic Purity of Ethyl 4-isocyanatobenzoate-d4 in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity requirements for Ethyl 4-isocyanatobenzoate-d4 when used as an internal standard (IS) in quantitative mass spectrometry. Adherence to stringent purity standards is critical for ensuring the accuracy, precision, and reliability of bioanalytical data submitted for regulatory review.
The Imperative for High Isotopic Purity
In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting variability.[1][2] A SIL-IS, such as this compound, is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization suppression or enhancement.[3] The mass difference allows the instrument to distinguish between the analyte and the IS.
The accuracy of this correction is fundamentally dependent on the isotopic purity of the SIL-IS.[4] Isotopic purity refers to the percentage of the internal standard that is fully deuterated (in this case, containing four deuterium atoms) relative to molecules with fewer or no deuterium atoms.[5] Significant levels of unlabeled analyte (d0) within the deuterated internal standard solution can artificially inflate the analyte's response, leading to an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ).[5]
Regulatory Expectations and Acceptance Criteria
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), harmonized under the ICH M10 guideline, strongly recommend the use of a SIL-IS for mass spectrometry-based bioanalysis.[1][6] These guidelines emphasize the need to verify the purity of the internal standard to prevent analytical issues.
A key concern is the "crosstalk" between the analyte and internal standard signals. This refers to the signal contribution of the unlabeled analyte present in the IS solution to the analyte's measurement channel, and vice-versa.
The following table summarizes the generally accepted criteria for isotopic purity and crosstalk in regulated bioanalysis.
| Parameter | Recommendation/Requirement | Rationale |
| Isotopic Purity | ≥ 98% | To minimize the contribution of the unlabeled (d0) species in the internal standard to the analyte signal, ensuring accuracy at low concentrations.[5] |
| Analyte Signal in IS Solution (Crosstalk) | The response in the analyte channel when injecting a working concentration of the IS solution should be < 1% of the analyte response at the LLOQ.[1] | Prevents the IS from creating a false-positive signal for the analyte, which is critical for determining the true LLOQ. |
| IS Signal in Analyte Solution (Crosstalk) | The response in the IS channel when injecting a high concentration of the analyte solution should be < 5% of the IS response at its working concentration.[1] | Ensures that the natural isotopic abundance of the analyte does not significantly interfere with the measurement of the internal standard. |
| Chemical Purity | > 99% | Ensures that other impurities do not interfere with the chromatographic analysis or introduce matrix effects.[7] |
Experimental Protocol: Determination of Isotopic Purity
The isotopic purity of this compound must be experimentally verified. High-resolution mass spectrometry (HRMS) is the preferred technique for this purpose.[5][8][9]
Methodology
-
Solution Preparation: Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol. A high concentration ensures that even low-level isotopic impurities are detectable.[5]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving the different isotopologues.
-
Analysis Mode: Acquire data in full-scan mode. The analysis can be performed via direct infusion or through an LC-HRMS system.[5]
-
Data Acquisition: Set the mass range to encompass the monoisotopic masses of both the unlabeled (d0) and the fully deuterated (d4) forms of the molecule.
-
Ethyl 4-isocyanatobenzoate (d0): C₁₀H₉NO₃, Monoisotopic Mass ≈ 191.058 Da
-
This compound (d4): C₁₀H₅D₄NO₃, Monoisotopic Mass ≈ 195.083 Da
-
-
Data Analysis:
-
Extract the ion chromatograms or mass spectra for each isotopic species (d0, d1, d2, d3, d4).
-
Integrate the peak areas or intensities for each isotopologue.
-
Calculate the isotopic purity using the following formula:[5] Isotopic Purity (%) = [Intensity of d4 Peak / (Sum of Intensities of d0 + d1 + d2 + d3 + d4 Peaks)] x 100
-
The following table outlines typical LC-MS parameters for this analysis.
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (m/z 180-210) |
| Resolution | > 20,000 FWHM |
Impact of Isotopic Impurity on Quantitative Data
The presence of unlabeled Ethyl 4-isocyanatobenzoate in the d4-internal standard can have a significant quantitative impact, as illustrated below.
Caption: Logical flow showing how unlabeled impurity in the internal standard contributes to the analyte signal, leading to overestimation.
The following table provides a hypothetical yet realistic representation of how varying levels of isotopic purity can affect the accuracy of measurements, especially at the LLOQ.
| Isotopic Purity of IS | True Analyte Conc. (ng/mL) | Contribution from IS Impurity (ng/mL) | Measured Analyte Conc. (ng/mL) | Accuracy (%) |
| 99.9% | 1.00 | 0.01 | 1.01 | 101.0% |
| 99.0% | 1.00 | 0.10 | 1.10 | 110.0% |
| 98.0% | 1.00 | 0.20 | 1.20 | 120.0% |
| 95.0% | 1.00 | 0.50 | 1.50 | 150.0% |
This table assumes a constant concentration of the internal standard is added to all samples and that the impurity directly contributes to the measured analyte concentration.
Workflow for Selection and Validation
A systematic approach is necessary for selecting and validating a deuterated internal standard for use in regulated bioanalysis.
Caption: Decision workflow for the selection and validation of a deuterated internal standard for regulated bioanalysis.
Conclusion
The isotopic purity of this compound is not a trivial parameter but a critical requirement for the development of robust and reliable quantitative mass spectrometry assays. An isotopic enrichment of ≥98% is the accepted industry standard to minimize analytical bias. It is incumbent upon researchers and scientists in drug development to not only source high-purity standards but also to experimentally verify the isotopic composition and assess potential crosstalk as part of a comprehensive method validation, thereby ensuring data integrity and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Ethyl 4-isocyanatobenzoate-d4: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data, handling precautions, and relevant experimental context for Ethyl 4-isocyanatobenzoate-d4. Designed for laboratory personnel, this document synthesizes critical information to ensure the safe and effective use of this deuterated compound in a research environment.
Compound Identification and Properties
This compound is a deuterated analog of Ethyl 4-isocyanatobenzoate, used primarily in laboratory research and the manufacture of other substances.[1][2] The incorporation of deuterium atoms makes it a valuable tool in mechanistic studies and as an internal standard in analytical chemistry.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 1219802-91-1 | MedChemExpress[1][2] |
| Molecular Formula | C₁₀H₅D₄NO₃ | MedChemExpress |
| Molecular Weight | 195.21 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity (GC) | 98% | MedChemExpress |
| Isotopic Enrichment | 99.7% | MedChemExpress |
| Boiling Point | 118-119 °C at 0.8 mmHg (for non-deuterated) | Sigma-Aldrich |
| Melting Point | 27-29 °C (for non-deuterated) | Sigma-Aldrich |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its potential dangers is crucial for safe handling. The primary hazards are associated with its reactivity as an isocyanate.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[1][2]
Pictograms and Signal Word:
Signal Word: Warning
Precautionary Statements:
A series of precautionary statements (P-statements) are mandated for the safe handling of this compound. These are summarized below.
Table 3: Precautionary Statements Summary
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash hands thoroughly after handling.[1][2] | |
| P270 | Do not eat, drink or smoke when using this product.[1][2] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] | |
| P330 | Rinse mouth.[1][2] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][2] | |
| Storage | P405 | Store locked up.[1][2] |
| Disposal | P501 | Dispose of contents/container in accordance with local regulation.[1][2] |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid inhalation of dust and contact with skin and eyes.[1][2]
-
Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years).
-
Store away from direct sunlight and sources of ignition.[1]
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.
Emergency and First-Aid Measures
In case of accidental exposure, immediate and appropriate first-aid measures should be taken.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Experimental Protocols and Workflows
Ethyl 4-isocyanatobenzoate is utilized in the synthesis of various compounds, including cellulose carbamate derivatives and inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). The following is a representative experimental protocol for a carbamoylation reaction, which should be adapted based on the specific requirements of the experiment.
Representative Experimental Protocol: Synthesis of a Carbamate Derivative
Objective: To synthesize a carbamate derivative via the reaction of an alcohol with Ethyl 4-isocyanatobenzoate.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., a polyol or a functionalized alcohol)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Catalyst (e.g., dibutyltin dilaurate, if necessary)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the anhydrous alcohol in the anhydrous aprotic solvent.
-
Addition of Isocyanate: Slowly add a solution of this compound in the same anhydrous solvent to the alcohol solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, IR spectroscopy to observe the disappearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
Work-up: Once the reaction is complete, quench any unreacted isocyanate by adding a small amount of methanol.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Characterization: Characterize the final product using techniques like NMR, IR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for handling a hazardous chemical reagent like this compound in a laboratory setting.
Caption: General workflow for handling hazardous chemicals.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] However, based on the non-deuterated compound and the isocyanate functional group, the following toxicological effects are anticipated:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. Isocyanates are known respiratory sensitizers.
-
Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[1]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of in the same manner as the product. Do not allow product to reach sewage system.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all laboratory personnel working with this compound are thoroughly familiar with its hazards and follow all recommended safety procedures. This information is based on currently available data and should be used as a guide. The responsibility for the safe use of this material rests entirely with the user.
References
Solubility Profile of Ethyl 4-isocyanatobenzoate-d4 in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of Ethyl 4-isocyanatobenzoate-d4 in common organic solvents. Due to the absence of specific experimental data for the deuterated compound, this guide synthesizes information based on the general principles of solubility for aromatic isocyanates and the properties of its non-deuterated analog, Ethyl 4-isocyanatobenzoate. The effect of deuterium substitution on solubility is generally considered minimal. This document also presents detailed experimental protocols for solubility determination and relevant analytical methodologies.
Introduction to this compound
This compound is a deuterated aromatic organic compound. Its structure, featuring a polar isocyanate group (-N=C=O) and a less polar ethyl benzoate moiety, dictates its solubility behavior. The isocyanate group is highly reactive, particularly towards nucleophiles such as water, alcohols, and amines, which is a critical consideration when selecting a solvent.[1]
Predicted Solubility Profile
Based on the principle of "like dissolves like" and data for structurally similar aromatic isocyanates, a qualitative solubility profile for this compound can be predicted.[2] The compound is expected to be more soluble in polar aprotic and non-polar aromatic solvents that can solvate the molecule without reacting with the isocyanate group. Protic solvents are generally not suitable as they will react with the isocyanate functionality.[2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | Good solvation of both the polar isocyanate and the aromatic ring. |
| Chloroform | Polar Aprotic | Very Soluble | Similar to DCM, offers good solvation. |
| Acetone | Polar Aprotic | Very Soluble | The polar carbonyl group can interact favorably with the isocyanate group. |
| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality provides polarity for solvation. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can interact with the solute. |
| Toluene | Non-polar (Aromatic) | Soluble | The aromatic ring of the solvent can interact with the aromatic ring of the solute through π-π stacking. |
| Diethyl Ether | Polar Aprotic | Sparingly Soluble | Lower polarity compared to other aprotic solvents may limit solubility. |
| Hexane | Non-polar | Sparingly Soluble to Insoluble | The non-polar nature of the solvent is not ideal for solvating the polar isocyanate group. |
| Water | Protic | Insoluble (Reactive) | Reacts with the isocyanate group to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[1] |
| Alcohols (e.g., Ethanol) | Protic | Soluble (Reactive) | Reacts with the isocyanate group to form a urethane.[1] |
Factors Influencing Solubility
The solubility of this compound is influenced by several key factors, which are important to consider in experimental design and application.
Caption: Logical diagram of factors influencing solubility.
Experimental Protocol for Solubility Determination
A precise determination of solubility requires a carefully executed experimental protocol. The equilibrium solubility method is a standard approach.[3]
Materials
-
This compound
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials with caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask to remove any microscopic undissolved particles.
-
-
Quantification:
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC-UV method to determine the concentration of the dissolved this compound.[4]
-
-
Calculation:
-
Calculate the solubility from the determined concentration, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.
-
Caption: Experimental workflow for solubility determination.
Analytical Method for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the concentration of isocyanates in solution.[4]
Table 2: Example HPLC Method Parameters for Isocyanate Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or acetic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at a wavelength of maximum absorbance for the compound (e.g., ~254 nm) |
| Column Temperature | 30 °C |
Note: The mobile phase composition and gradient may need to be optimized for the specific compound and to achieve good separation from any potential impurities or degradation products.[5]
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, a reliable prediction of its solubility profile can be made based on its chemical structure and the behavior of similar aromatic isocyanates.[2] It is anticipated to be highly soluble in polar aprotic solvents and reactive in protic solvents.[1][2] For drug development and other research applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust framework for its determination. The use of a validated HPLC method is crucial for accurate quantification.[4]
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
Spectral Analysis of Ethyl 4-isocyanatobenzoate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-isocyanatobenzoate-d4, a deuterated analog of an important chemical intermediate. Due to the limited availability of direct spectral data for the deuterated compound, this guide presents a detailed prediction based on the known spectral characteristics of its non-deuterated counterpart, Ethyl 4-isocyanatobenzoate. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of the non-deuterated compound and established principles of how deuterium substitution influences spectroscopic measurements.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.43 | Quartet (q) | 2H | -OCH₂CH₃ |
| 1.43 | Triplet (t) | 3H | -OCH₂CH₃ |
Note: The aromatic signals typically observed for the non-deuterated compound between 7.0 and 8.2 ppm are absent due to the substitution of the four aromatic protons with deuterium.
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment | Predicted C-D Coupling |
| 165.5 | C=O (Ester) | - |
| 132.0 (triplet) | C-D (aromatic) | Yes |
| 130.0 (triplet) | C-D (aromatic) | Yes |
| 128.5 (triplet) | C-NCO | Yes |
| 125.0 | C-COO | - |
| 124.0 | N=C=O | - |
| 61.5 | -OCH₂CH₃ | - |
| 14.3 | -OCH₂CH₃ | - |
Note: Carbons directly bonded to deuterium will exhibit a triplet multiplicity in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. A slight upfield shift (isotope effect) is also expected compared to the non-deuterated analog.
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270-2250 | Strong, Sharp | Asymmetric N=C=O stretch |
| ~2200-2100 | Weak-Medium | C-D stretch (aromatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1270 | Strong | C-O stretch (ester) |
| ~850 | Medium | C-D bend (out-of-plane) |
Note: The characteristic C-H stretching and bending vibrations of the aromatic ring in the non-deuterated compound are replaced by C-D vibrations at lower frequencies.
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Relative Intensity | Assignment |
| 195 | High | [M]⁺ (Molecular Ion) |
| 167 | Medium | [M - CO]⁺ |
| 150 | High | [M - OCH₂CH₃]⁺ |
| 122 | Medium | [M - CO - OCH₂CH₃]⁺ |
| 94 | Medium | [C₆D₄CO]⁺ |
| 76 | Low | [C₆D₄]⁺ |
Note: The molecular ion peak is shifted by +4 mass units compared to the non-deuterated compound (M.W. 191.18 g/mol ) due to the presence of four deuterium atoms. The fragmentation pattern is predicted to be similar to the non-deuterated analog, with fragments containing the deuterated aromatic ring showing a corresponding mass shift.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure and isotopic labeling of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans (ns): 16-64.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Parameters (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Gas Chromatograph:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for FT-IR spectroscopy.
Caption: General workflow for GC-MS analysis.
Commercial Suppliers and Technical Guide for High-Purity Ethyl 4-isocyanatobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity Ethyl 4-isocyanatobenzoate-d4, a deuterated analog of Ethyl 4-isocyanatobenzoate. This document covers commercial suppliers, detailed synthesis and quality control protocols, and key applications in research and drug development, particularly in pharmacokinetic studies.
Introduction
This compound is a stable isotope-labeled compound where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific disciplines, most notably in drug metabolism and pharmacokinetic (DMPK) studies.[][2] The primary advantage of using deuterated compounds lies in their ability to serve as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3] The mass difference introduced by deuterium allows for clear differentiation from the non-deuterated (protium) analog, while maintaining nearly identical physicochemical properties, ensuring similar behavior during sample preparation and chromatographic separation.[3][4]
Isocyanates are highly reactive compounds that readily form derivatives with nucleophiles such as amines, alcohols, and thiols. This reactivity makes Ethyl 4-isocyanatobenzoate a useful derivatizing agent for enhancing the detection of certain molecules in analytical assays. The deuterated form combines this reactivity with the benefits of isotopic labeling.
Commercial Suppliers of High-Purity this compound
Several chemical suppliers specialize in the provision of high-purity deuterated compounds for research and development purposes. The following table summarizes the key specifications for this compound from prominent commercial sources.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment | Chemical Purity |
| MedChemExpress | HY-W275290S | 1219802-91-1 | C₁₀H₅D₄NO₃ | 195.21 | 99.7% | ≥98% (GC) |
| LGC Standards (TRC) | E927502 | 1219802-91-1 | C₁₀H₅D₄NO₃ | 195.21 | Not specified | Not specified |
| C/D/N Isotopes Inc. | D-5970 | 1219802-91-1 | C₁₀H₅D₄NO₃ | 195.21 | 99 atom % D | Not specified |
| Alsachim | S-24011 | 1219802-91-1 | C₁₀H₅D₄NO₃ | 195.21 | ≥98% | ≥95% |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the deuteration of a suitable precursor, followed by the introduction of the isocyanate functionality. A common route involves the deuteration of ethyl 4-aminobenzoate (Benzocaine), followed by conversion of the amino group to an isocyanate.
Step 1: Synthesis of Ethyl 4-aminobenzoate-d4
A plausible method for the synthesis of the deuterated precursor, Ethyl 4-aminobenzoate-d4, involves the H/D exchange of the aromatic protons of ethyl 4-aminobenzoate. This can be achieved under acidic conditions using deuterated water (D₂O) and a catalyst.
Experimental Protocol:
-
Dissolution: Dissolve ethyl 4-aminobenzoate (1 equivalent) in a minimal amount of a suitable organic solvent that is miscible with water (e.g., dioxane or THF).
-
H/D Exchange: Add D₂O and a catalytic amount of a strong acid (e.g., D₂SO₄ or DCl).
-
Heating: Heat the reaction mixture under reflux for an extended period (24-48 hours) to facilitate the exchange of the aromatic protons with deuterium. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., NaHCO₃ solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 4-aminobenzoate-d4.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Conversion of Ethyl 4-aminobenzoate-d4 to this compound
The conversion of the amino group to an isocyanate can be achieved through several methods, with phosgenation being a common industrial approach. However, due to the high toxicity of phosgene, alternative, safer methods are often preferred in a laboratory setting, such as the Curtius rearrangement.[5][6][7][8][9]
Experimental Protocol (via Curtius Rearrangement):
-
Formation of the Acyl Azide:
-
Dissolve Ethyl 4-aminobenzoate-d4 (1 equivalent) in a suitable solvent (e.g., acetone/water mixture).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, followed by the dropwise addition of a solution of sodium azide (NaN₃) in water, maintaining the low temperature.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the acyl azide can be monitored by TLC.
-
-
Curtius Rearrangement:
-
Extract the acyl azide into a cold, inert organic solvent (e.g., toluene or benzene).
-
Carefully heat the solution to induce the rearrangement of the acyl azide to the isocyanate, with the evolution of nitrogen gas. The reaction is typically carried out at temperatures ranging from 60 to 100 °C. The progress of the reaction can be monitored by IR spectroscopy by observing the appearance of the strong isocyanate peak (around 2250-2275 cm⁻¹).
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude this compound.
-
The product can be purified by vacuum distillation.
-
References
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmaceutical Applications Of Deuterium | Isowater® Corp [isowater.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemicals [chemicals.thermofisher.cn]
An In-depth Technical Guide to the Mechanism of Action of Isocyanate Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of isocyanate derivatizing agents, their applications in analytical chemistry, and detailed experimental protocols. Isocyanate derivatizing agents are highly reactive compounds widely used to modify analytes for enhanced detection and separation in chromatographic and mass spectrometric techniques. Their primary utility lies in their ability to react with a variety of nucleophilic functional groups, thereby introducing chromophoric or fluorophoric moieties, improving ionization efficiency, and enhancing the volatility or chromatographic retention of the target molecules.
Core Mechanism of Action: Nucleophilic Addition
The fundamental mechanism of action of isocyanate derivatizing agents is the nucleophilic addition to the electrophilic carbon atom of the isocyanate group (-N=C=O). The isocyanate group's carbon is highly susceptible to attack by nucleophiles due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This reaction is versatile, proceeding efficiently with a range of nucleophiles, including primary and secondary amines, alcohols, thiols, and water.[1][2][3]
The general reaction involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, leading to the formation of a stable derivative. For instance, the reaction with a primary amine yields a stable urea derivative.[4][5] This reaction is often rapid and can be performed under mild conditions.[6]
Reactions with Various Nucleophiles
Isocyanates react with different nucleophilic functional groups to form distinct products, a characteristic that is harnessed for the derivatization of a wide array of analytes.
-
Amines: Primary and secondary amines react with isocyanates to form stable urea derivatives.[2][4] This is one of the most common applications of isocyanate derivatization, particularly for amino acids and peptides.[7][8] The reaction is typically very fast.[9]
-
Alcohols and Phenols: Alcohols and phenols react with isocyanates to form urethane (carbamate) derivatives.[2][10] This reaction is useful for the derivatization of hydroxyl-containing compounds such as sterols and carbohydrates.[11][12]
-
Water: The reaction of isocyanates with water leads to the formation of an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.[13][14] This newly formed amine can further react with another isocyanate molecule to produce a disubstituted urea.[14] This side reaction is important to consider, and reactions are often carried out in anhydrous conditions.[14]
-
Thiols: Thiols react with isocyanates to form thiocarbamate derivatives.[12]
Applications in Analytical Chemistry
Isocyanate derivatization is a powerful tool in analytical chemistry, primarily used to:
-
Enhance Detection: Many biologically significant molecules lack strong chromophores or fluorophores, making their detection by UV or fluorescence detectors challenging.[7][15] Derivatization with an isocyanate containing a suitable functional group, such as a naphthyl or phenyl group, can significantly improve detection sensitivity.[7][8]
-
Improve Chromatographic Separation: Derivatization can alter the polarity and volatility of analytes, leading to better separation in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4][16] For instance, the derivatization of polar amino acids increases their hydrophobicity, allowing for improved retention on reversed-phase HPLC columns.[4]
-
Enable Chiral Separation: Chiral isocyanate derivatizing agents, such as (S)-N-(1-naphthyl)ethyl isocyanate ((S)-NIFE), can be used to separate enantiomers. The reaction of a chiral derivatizing agent with a chiral analyte forms diastereomers, which can then be separated by standard chromatographic techniques.[7]
-
Enhance Mass Spectrometric Analysis: Derivatization can improve the ionization efficiency and fragmentation patterns of analytes in mass spectrometry (MS), leading to lower detection limits and more reliable quantification.[8][11]
Quantitative Data on Isocyanate Derivatizing Agents
The choice of derivatizing agent depends on the analyte, the analytical technique, and the desired outcome. The table below summarizes key quantitative data for several common isocyanate derivatizing agents.
| Derivatizing Agent | Target Analytes | Key Features | Lower Limit of Quantitation (LLOQ) | Reference |
| Phenyl Isocyanate (PIC) | Peptides, Amines | Provides good MS/MS fragmentation; d0/d5 isotopic labeling for quantitative proteomics. | Not specified, but wide dynamic range for quantitation. | [8] |
| p-Toluenesulfonyl Isocyanate | Hydroxyl compounds | Introduces an easily ionizable sulfonylcarbamic ester moiety, enhancing sensitivity in negative electrospray ionization. | 100 pg/ml in plasma. | [11] |
| (S)-N-(1-naphthyl)ethyl Isocyanate ((S)-NIFE) | Amino acids | Chiral agent for enantiomeric separation; imparts strong UV and fluorescence properties. | Not specified. | [7] |
| 2-Methyl-4-nitrophenyl Isocyanate | Amino acids | Forms stable urea derivatives with improved hydrophobicity and ionization efficiency for LC-MS/MS. | Not specified. | [4] |
| p-Tolyl Isocyanate (PTI) | Alcohols, Thiols | Selectively derivatizes -OH and -SH groups; derivatives are stable and not moisture-sensitive. | Not specified. | [16] |
The relative reactivity of different derivatizing agents can also be a critical factor. For example, a study comparing several reagents for the analysis of airborne isocyanates found the following relative reactivities with phenyl isocyanate:
| Derivatizing Reagent | Abbreviation | Relative Reactivity |
| 1-(9-anthracenylmethyl)piperazine | MAP | 100 |
| 1-(2-methoxyphenyl)piperazine | MOPP | 88 |
| Tryptamine | TRYP | 30 |
| 9-(methylaminomethyl)anthracene | MAMA | 25 |
| Data from Streicher et al. (1996)[17] |
Experimental Protocols
This protocol is adapted for the quantitative analysis of amino acids in various sample matrices.[7]
1. Materials and Reagents:
-
(S)-N-(1-naphthyl)ethyl isocyanate ((S)-NIFE), 98% purity
-
Amino acid standards (L- and D-isomers)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Acetic acid, glacial
-
0.1 M Hydrochloric acid (HCl)
2. Preparation of Solutions:
-
Borate Buffer (125 mM, pH 10): Dissolve 7.73 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10 with a concentrated NaOH solution.[7]
-
(S)-NIFE Reagent Solution (5 mg/mL): Dissolve 25 mg of (S)-NIFE in 5 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.[7]
-
Amino Acid Standard Stock Solutions: Prepare individual or mixed stock solutions of amino acid standards at a concentration of 1 mg/mL in 0.1 M HCl. Store at -20°C.[7]
3. Sample Preparation:
-
Protein Hydrolysates: Hydrolyze proteins using 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere. Dry the hydrolysate to remove the acid and reconstitute in 0.1 M HCl.[7][18]
-
Biological Fluids (e.g., plasma, urine): Deproteinize the sample by adding a precipitating agent like acetonitrile, followed by centrifugation. Collect the supernatant for derivatization.[7]
4. Derivatization Procedure:
-
To 20 µL of the amino acid standard solution or sample, add 20 µL of 125 mM borate buffer (pH 10).[7]
-
Vortex the mixture briefly.[7]
-
Add 40 µL of the (S)-NIFE reagent solution (5 mg/mL in ACN).[7]
-
Vortex the mixture immediately for 30 seconds.[7]
-
Allow the reaction to proceed at room temperature for 20 minutes in the dark.[7]
-
Stop the reaction by adding 20 µL of 1% acetic acid in water.[7]
-
Vortex the final solution and filter through a 0.22 µm syringe filter before injection into the HPLC system.[7]
5. HPLC Conditions:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Acetic Acid in HPLC grade water.[7]
-
Mobile Phase B (Organic): Acetonitrile or a mixture of Acetonitrile/Methanol.[7]
-
A suitable gradient elution will be required to separate the derivatized amino acids.
Potential Side Reactions and Considerations
While isocyanate derivatization is a robust technique, several side reactions can occur, potentially impacting the accuracy and reproducibility of the analysis.[14]
-
Reaction with Water: As mentioned, isocyanates react with water, which can consume the derivatizing agent and introduce byproducts. It is crucial to use anhydrous solvents and thoroughly dry all glassware.[14]
-
Self-Polymerization: Isocyanates can react with each other to form dimers and trimers (isocyanurates), especially at high temperatures or in the presence of certain catalysts.[14]
-
Reaction with Other Nucleophiles: The sample matrix may contain other nucleophilic compounds (e.g., alcohols, other amines) that can compete with the target analyte for the derivatizing agent.[14]
-
Catalyst-Induced Side Reactions: While catalysts can accelerate the desired reaction, they can also promote side reactions like trimerization.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. doxuchem.com [doxuchem.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. poliuretanos.net [poliuretanos.net]
- 10. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. myfoodresearch.com [myfoodresearch.com]
- 16. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
The Gold Standard in Bioanalysis: A Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of bioanalysis, particularly within drug development, the demand for precise and accurate quantification of analytes in complex biological matrices is non-negotiable. Stable isotope-labeled internal standards (SIL-ISs) have emerged as the cornerstone of high-quality quantitative data, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This technical guide provides an in-depth exploration of the core applications, experimental methodologies, and profound impact of SIL-ISs in modern bioanalysis.
Core Principles and Key Applications
The fundamental role of an internal standard is to compensate for the inherent variability during sample analysis.[1] A SIL-IS is a version of the analyte in which one or more atoms have been substituted with their heavy, non-radioactive stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] Because a SIL-IS is chemically and structurally almost identical to the analyte, it exhibits nearly the same behavior during sample extraction, cleanup, and chromatographic separation.[3] However, its different mass allows it to be distinguished from the analyte by a mass spectrometer.[1]
By adding a known quantity of the SIL-IS to a sample at the beginning of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if there are variations in sample recovery, injection volume, or ionization efficiency, thus ensuring accurate and precise results.
The key applications of SIL-ISs in bioanalysis are extensive and critical for various stages of drug development and research:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate measurement of drug and metabolite concentrations in biological fluids is essential to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. SIL-ISs are indispensable for generating the reliable data required for these studies.
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, precise measurement of their circulating levels in patients is crucial for dose optimization. SIL-ISs provide the necessary accuracy for these critical clinical applications.
-
Biomarker Quantification: SIL-ISs are used to accurately quantify endogenous molecules that serve as indicators of disease or treatment response. This is vital for both clinical diagnostics and drug efficacy assessments.
-
Metabolomics and Proteomics: In large-scale studies of metabolites and proteins, SIL-ISs are used to improve the accuracy and precision of quantification. A prominent example is the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique in proteomics.[4]
The Decisive Advantage: SIL-IS vs. Analog Internal Standards
While structural analogs can be used as internal standards, SIL-ISs are widely considered the gold standard and are strongly recommended by regulatory bodies like the FDA and EMA.[5][6] The superiority of SIL-ISs lies in their ability to more effectively mimic the analyte's behavior, particularly in compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[7]
A compelling illustration of this is seen in the quantitative analysis of the anticancer drug lapatinib in human plasma. A study comparing a SIL-IS (lapatinib-d3) with a non-isotope-labeled analog internal standard (zileuton) revealed significant differences in their ability to correct for inter-individual variability in sample recovery.[8]
Quantitative Data Summary
The following table summarizes the recovery of lapatinib from the plasma of six different cancer patients, highlighting the variability and the superior performance of the SIL-IS in correcting for it.
| Patient ID | Lapatinib Recovery (%) with Analog IS (Zileuton) | Analyte/Analog IS Ratio | Lapatinib Recovery (%) with SIL-IS (Lapatinib-d3) | Analyte/SIL-IS Ratio |
| 1 | 56 | 1.12 | 55 | 1.00 |
| 2 | 16 | 0.32 | 17 | 1.06 |
| 3 | 29 | 0.58 | 30 | 1.03 |
| 4 | 41 | 0.82 | 42 | 1.02 |
| 5 | 22 | 0.44 | 23 | 1.05 |
| 6 | 35 | 0.70 | 36 | 1.03 |
| Mean | 33.2 | 0.66 | 33.8 | 1.03 |
| Std. Dev. | 14.2 | 0.28 | 13.5 | 0.02 |
| % CV | 42.8 | 42.8 | 39.9 | 2.0 |
Data adapted from a study on lapatinib bioanalysis.[8][9]
As the data clearly shows, while the absolute recovery of lapatinib varied significantly between patients (from 16% to 56%), the ratio of the analyte to the SIL-IS remained remarkably consistent, with a coefficient of variation (%CV) of only 2.0%. In contrast, the analyte-to-analog IS ratio showed a much higher variability (%CV of 42.8%), demonstrating its failure to adequately compensate for the differences in extraction recovery between individuals.[8][9] This underscores the critical importance of using a SIL-IS for reliable bioanalytical results, especially in clinical settings where inter-patient matrix variability is common.[9]
Visualizing Key Bioanalytical Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow, the logical relationships in method validation, and the SILAC experimental workflow.
Detailed Experimental Protocols
This section provides methodologies for key experiments involving SIL-ISs, based on regulatory guidelines and common practices.
Protocol 1: Assessment of Matrix Effects
Objective: To quantitatively evaluate the influence of the biological matrix on the ionization of the analyte and the SIL-IS.[7]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and SIL-IS in a clean solvent (e.g., mobile phase) at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Process blank biological matrix from at least six different sources. After the final extraction step, spike the resulting clean extract with the analyte and SIL-IS to the same low and high QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same six sources with the analyte and SIL-IS at the low and high QC concentrations before the extraction process.
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate for each source by dividing the mean peak area of the analyte in Set B by the mean peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized Matrix Factor: Calculate by dividing the MF of the analyte by the MF of the SIL-IS. This value should be close to 1, indicating that the SIL-IS effectively tracks and corrects for the matrix effect.
-
Recovery: Calculate by dividing the mean peak area of the analyte in Set C by the mean peak area in Set B.
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix sources should not exceed 15%.
Protocol 2: Assessment of Analyte Stability
Objective: To ensure the analyte is stable in the biological matrix under various storage and handling conditions.
Methodology:
-
Prepare QC Samples: Prepare low and high concentration QC samples by spiking the analyte and SIL-IS into the biological matrix.
-
Expose to Stability Conditions:
-
Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles (e.g., frozen at -80°C, then thawed to room temperature).
-
Bench-Top Stability: Keep the QC samples at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -80°C) for a period covering the expected sample storage duration.
-
-
Analysis: Analyze the stability-tested QC samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of their nominal concentration.
Protocol 3: SILAC for Quantitative Proteomics
Objective: To determine the relative abundance of proteins between two cell populations under different conditions.[4][10]
Methodology:
-
Adaptation Phase:
-
Culture two populations of cells in parallel.
-
Grow one population in a "light" medium containing the natural amino acids (e.g., ¹²C₆,¹⁴N₂-lysine).
-
Grow the second population in a "heavy" medium where a specific amino acid is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆,¹⁵N₂-lysine).
-
Continue cell culture for at least five cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.
-
-
Experimental Phase:
-
Apply the desired experimental conditions or treatments to the two cell populations.
-
Harvest and combine equal numbers of cells from both the "light" and "heavy" populations.
-
-
Sample Preparation:
-
Lyse the combined cells to extract the proteins.
-
Digest the protein mixture into peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Identify peptide pairs (light and heavy).
-
Calculate the intensity ratio of the heavy peptide to its light counterpart. This ratio directly reflects the relative abundance of the parent protein in the two cell populations.
-
Conclusion
The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative bioanalysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-ISs provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC–MS/MS analysis [agris.fao.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity Chiral Quantification of Amphetamine in Human Plasma by LC-MS/MS Using Ethyl 4-isocyanatobenzoate-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of d-amphetamine and l-amphetamine in human plasma. To enhance chromatographic retention, improve ionization efficiency, and enable chiral separation on a standard reversed-phase column, the amphetamine enantiomers are derivatized with Ethyl 4-isocyanatobenzoate. Ethyl 4-isocyanatobenzoate-d4 is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is particularly suited for forensic toxicology, clinical monitoring, and pharmaceutical development settings where the differentiation and accurate quantification of amphetamine enantiomers are critical.
Introduction
Amphetamine is a potent central nervous system stimulant with a chiral center, existing as two enantiomers: d-amphetamine and l-amphetamine. The d-enantiomer exhibits significantly greater psychostimulant activity than the l-enantiomer. Consequently, distinguishing between the two is crucial for interpreting toxicological findings and for pharmacokinetic studies of enantiomer-specific formulations.
Direct analysis of amphetamines by LC-MS/MS can be challenging due to their polar nature and poor retention on conventional reversed-phase columns. Chemical derivatization can overcome these limitations. The isocyanate group of Ethyl 4-isocyanatobenzoate reacts with the primary amine of amphetamine to form a stable, less polar urea derivative. This derivatization enhances chromatographic performance and improves ionization efficiency in the mass spectrometer.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[1] A SIL-IS, such as this compound, is chemically identical to the derivatizing agent for the analyte and therefore experiences the same effects of sample preparation, chromatography, and ionization.[1] This co-eluting, mass-shifted internal standard provides the most accurate and precise quantification by compensating for variations in extraction recovery, matrix effects, and instrument response.
Experimental Protocols
Materials and Reagents
-
d-Amphetamine and l-amphetamine reference standards
-
Ethyl 4-isocyanatobenzoate
-
This compound
-
Human plasma (drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Sample Preparation
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of d-amphetamine, l-amphetamine, and Ethyl 4-isocyanatobenzoate in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare working solutions of the analytes and the internal standard by diluting the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water).
-
-
Plasma Sample Extraction:
-
To 100 µL of plasma, add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
To the extracted supernatant, add 50 µL of a 1 mg/mL solution of Ethyl 4-isocyanatobenzoate in acetonitrile and 50 µL of a suitable buffer (e.g., 0.1 M borate buffer, pH 9).
-
Vortex and incubate at 60°C for 30 minutes.
-
After incubation, acidify the mixture with 20 µL of 1% formic acid in water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized enantiomers (e.g., start at 30% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
MRM Transitions: Optimized for the derivatized analytes and internal standard (see Table 1).
Data Presentation
Table 1: Optimized MRM Transitions for Derivatized Amphetamine Enantiomers and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized d-Amphetamine | 327.2 | 119.1 | 25 |
| Derivatized l-Amphetamine | 327.2 | 119.1 | 25 |
| Derivatized d4-Internal Standard | 331.2 | 123.1 | 25 |
Table 2: Method Validation Summary - Quantitative Performance in Human Plasma
| Parameter | d-Amphetamine | l-Amphetamine |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 12% | < 12% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Matrix Effect (%) | 92 - 105 | 93 - 107 |
| Extraction Recovery (%) | > 85 | > 85 |
Visualizations
Caption: Experimental workflow for the quantification of amphetamine in human plasma.
Caption: Logical relationship of the derivatization and quantification process.
Conclusion
The described LC-MS/MS method, utilizing Ethyl 4-isocyanatobenzoate for derivatization and this compound as an internal standard, provides a highly selective, sensitive, and accurate approach for the chiral quantification of d- and l-amphetamine in human plasma. The derivatization step significantly improves the chromatographic behavior of the analytes, allowing for their separation and quantification on a standard reversed-phase column. The use of a deuterated internal standard ensures the reliability of the results by effectively compensating for analytical variability. This method is well-suited for high-throughput laboratories in clinical and forensic settings.
References
Application Note: Quantitative Analysis of Primary and Secondary Amines using Ethyl 4-isocyanatobenzoate-d4 Derivatization Followed by LC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the derivatization of primary and secondary amines using Ethyl 4-isocyanatobenzoate-d4, a deuterated labeling reagent. The subsequent urea derivatives are readily amenable to liquid chromatography-mass spectrometry (LC-MS) analysis, enabling accurate quantification in complex matrices. This protocol is particularly valuable for researchers, scientists, and drug development professionals requiring precise measurement of amine-containing compounds. The inclusion of a stable isotope label in the derivatizing agent allows for the use of an internal standard strategy, enhancing analytical precision.
Introduction
Primary and secondary amines are a broad class of compounds that play crucial roles in various biological and chemical processes. Their accurate quantification is essential in fields ranging from pharmaceutical development to environmental analysis. However, many amines exhibit poor chromatographic retention on reversed-phase columns and may have low ionization efficiency in mass spectrometry. Chemical derivatization is a widely employed strategy to overcome these challenges by introducing a non-polar, easily ionizable tag to the amine analyte.[1]
Isocyanates are highly reactive reagents that readily react with primary and secondary amines to form stable urea derivatives.[2] This application note describes a protocol for the use of this compound as a derivatization agent. The resulting deuterated urea derivatives exhibit improved chromatographic behavior and can be sensitively detected by LC-MS. The deuterium label provides a convenient means for isotope dilution mass spectrometry, where a non-deuterated analog can be used as an internal standard for highly accurate quantification.
Experimental Protocol
Materials and Reagents
-
This compound
-
Primary and/or secondary amine-containing sample
-
Acetonitrile (ACN), LC-MS grade
-
Anhydrous solvent (e.g., ACN or Dimethylformamide (DMF))
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
LC-MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
Reagent Preparation
Derivatization Reagent Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh daily to avoid degradation due to moisture. Isocyanates are sensitive to water, which can lead to the formation of an unstable carbamic acid that decomposes into a primary amine and carbon dioxide.[2]
Base Solution (5% v/v): Prepare a 5% (v/v) solution of triethylamine in anhydrous acetonitrile.
Sample Solution: Accurately weigh and dissolve the amine-containing sample in a suitable solvent to a known concentration. If the sample is in a complex matrix, appropriate extraction and clean-up procedures should be performed prior to derivatization.
Derivatization Procedure
-
Sample Aliquot: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample solution.
-
Addition of Base: Add 10 µL of the 5% triethylamine solution to the sample. The base acts as a catalyst and neutralizes any acidic protons.
-
Addition of Derivatizing Reagent: Add 100 µL of the 1 mg/mL this compound solution.
-
Reaction Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes in a heating block or water bath. Optimization of reaction time and temperature may be necessary for specific amines.[3]
-
Quenching the Reaction (Optional): To quench any excess derivatizing reagent, a small amount of a primary amine solution (e.g., butylamine) can be added.
-
Sample Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with an appropriate volume of the initial mobile phase (e.g., 800 µL of 95:5 Water:Acetonitrile with 0.1% formic acid) to a final volume of 1 mL.
-
Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any particulates.
-
LC-MS Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.
LC-MS Parameters (Example)
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined for each specific derivatized amine. The precursor ion will be [M+H]+ of the derivative. |
Data Presentation
The following table presents exemplary quantitative data that could be expected from the analysis of primary and secondary amines derivatized with this compound. Actual performance may vary depending on the specific amine and LC-MS system used.
| Analyte (Amine) | Linearity (R²) | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Methylamine | >0.995 | 0.5 | 500 | <10% | ±15% |
| Dimethylamine | >0.995 | 0.5 | 500 | <10% | ±15% |
| Aniline | >0.998 | 0.1 | 250 | <8% | ±10% |
| Piperidine | >0.997 | 0.2 | 300 | <9% | ±12% |
Visualizations
Caption: Chemical reaction of amines with this compound.
Caption: Experimental workflow for amine derivatization.
Conclusion
The protocol described provides a straightforward and effective method for the derivatization of primary and secondary amines using this compound. This approach enhances the analytical performance for LC-MS-based quantification, offering good sensitivity and the potential for high accuracy through the use of stable isotope-labeled standards. This method is well-suited for a variety of research and development applications where precise amine quantification is critical.
References
Application Note: Quantitative Analysis of Biogenic Amines using Ethyl 4-isocyanatobenzoate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight organic bases present in a variety of food products, and their levels are often indicative of food quality and safety.[1][2] Accurate quantification of BAs such as histamine, tyramine, putrescine, and cadaverine is crucial in food safety, toxicology, and pharmaceutical research. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of BAs.[3] However, due to the high polarity and poor chromatographic retention of underivatized BAs, a derivatization step is often necessary to improve their analytical characteristics.[2][4]
This application note describes a novel method for the quantitative analysis of biogenic amines using Ethyl 4-isocyanatobenzoate as a derivatizing agent and its deuterated analog, Ethyl 4-isocyanatobenzoate-d4 , as an internal standard for LC-MS/MS analysis. The isocyanate group reacts with the primary and secondary amine functional groups of biogenic amines to form stable urea derivatives, which are more amenable to reversed-phase chromatography and provide enhanced ionization efficiency in the mass spectrometer. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][5]
Principle of the Method
The analytical method is based on the derivatization of biogenic amines with Ethyl 4-isocyanatobenzoate. The resulting urea derivatives are then separated by reversed-phase HPLC and detected by tandem mass spectrometry (MS/MS). This compound is added to the sample prior to the extraction and derivatization steps and serves as an internal standard for each analyte. Quantification is achieved by comparing the peak area ratio of the analyte derivative to its corresponding deuterated internal standard derivative.
Derivatization Reaction
The isocyanate group of Ethyl 4-isocyanatobenzoate reacts with the primary amine group of a biogenic amine to form a stable urea linkage.
Caption: Derivatization of a biogenic amine with Ethyl 4-isocyanatobenzoate.
Experimental Protocols
Reagents and Materials
-
Standards: Histamine, Tyramine, Putrescine, Cadaverine, Spermidine, Spermine, and other relevant biogenic amine standards.
-
Derivatizing Reagent: Ethyl 4-isocyanatobenzoate (non-deuterated).
-
Internal Standard: this compound.[6]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Acids: Perchloric acid (HClO₄) or Trichloroacetic acid (TCA).
-
Bases: Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO₃).
-
Buffer: Borate buffer (0.1 M, pH 9.0).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each biogenic amine standard in 0.1 M HCl.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed standard solution containing all biogenic amines at a concentration of 10 µg/mL by diluting the stock solutions with 0.1 M HCl.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with anhydrous acetonitrile.
Sample Preparation (e.g., Fish Tissue)
-
Homogenization: Homogenize 5 g of the sample with 10 mL of 0.4 M perchloric acid.
-
Internal Standard Spiking: Add a known amount of the this compound working solution to the homogenate.
-
Extraction: Vortex the mixture for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant. Repeat the extraction on the pellet with another 5 mL of 0.4 M perchloric acid.
-
Combine and Filter: Combine the supernatants and filter through a 0.22 µm syringe filter.
Derivatization Procedure
-
pH Adjustment: To 100 µL of the filtered extract or standard solution, add 200 µL of 0.1 M borate buffer (pH 9.0) and 100 µL of 2 M NaOH to adjust the pH to approximately 9.
-
Derivatization: Add 200 µL of a 10 mg/mL solution of Ethyl 4-isocyanatobenzoate in anhydrous acetonitrile.
-
Reaction: Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
Termination: After incubation, cool the mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction.
-
Final Preparation: Vortex the solution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC System: A standard HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amines (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the hypothetical quantitative performance data for the analysis of four major biogenic amines using the described method.
Table 1: MRM Transitions for Derivatized Biogenic Amines and Internal Standards
| Analyte | Derivatized Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard Precursor Ion (m/z) | Internal Standard Product Ion (m/z) |
| Putrescine | 379.2 | 162.1 | 383.2 | 166.1 |
| Cadaverine | 393.2 | 162.1 | 397.2 | 166.1 |
| Histamine | 303.1 | 162.1 | 307.1 | 166.1 |
| Tyramine | 329.1 | 162.1 | 333.1 | 166.1 |
Table 2: Method Validation Parameters
| Analyte | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) |
| Putrescine | >0.998 | 0.1 | 0.3 | 95-105 | <5 |
| Cadaverine | >0.997 | 0.1 | 0.4 | 92-103 | <6 |
| Histamine | >0.999 | 0.2 | 0.5 | 98-107 | <4 |
| Tyramine | >0.998 | 0.1 | 0.3 | 96-104 | <5 |
Visualizations
Caption: Experimental workflow for biogenic amine analysis.
Conclusion
The described method utilizing Ethyl 4-isocyanatobenzoate for derivatization and its deuterated analog as an internal standard provides a robust, sensitive, and accurate approach for the quantitative analysis of biogenic amines by LC-MS/MS. This methodology is suitable for various applications, including food quality control, toxicological studies, and pharmaceutical research, where reliable measurement of biogenic amines is essential. The use of a stable isotope-labeled internal standard is a key feature of this method, ensuring high-quality quantitative data.
References
- 1. Quantitative Analysis of Biogenic Amines in Different Cheese Varieties Obtained from the Korean Domestic and Retail Markets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphyonline.com [graphyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Derivatization of Primary and Secondary Amines in Biological Matrices using Ethyl 4-isocyanatobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of endogenous and exogenous compounds containing primary and secondary amine functionalities in biological matrices is a critical aspect of pharmaceutical research, clinical diagnostics, and metabolomics. Direct analysis of these compounds by Liquid Chromatography-Mass Spectrometry (LC-MS) can be challenging due to their high polarity, poor retention on reversed-phase columns, and low ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations.
This document provides a detailed protocol for the derivatization of primary and secondary amines in biological fluids using Ethyl 4-isocyanatobenzoate-d4. The isocyanate group reacts with the nucleophilic amine to form a stable, less polar urea derivative. The incorporation of a deuterated (d4) label in the reagent allows for its use as an internal standard generation tool, where the analyte and its deuterated derivative co-elute, minimizing matrix effects and improving quantitative accuracy. This method is particularly suited for LC-MS/MS analysis, as the derivatized analytes exhibit enhanced chromatographic retention and ionization efficiency.
Principle of the Method
The core of this method lies in the chemical reaction between the isocyanate functional group of this compound and the primary or secondary amine group of the target analyte. This reaction, conducted under optimized conditions, results in the formation of a stable urea linkage. The deuterated ethyl 4-isocyanatobenzoyl moiety enhances the hydrophobicity of the analyte, leading to better retention on reversed-phase LC columns. Furthermore, the presence of the aromatic ring and the ethyl ester group can improve ionization efficiency in the mass spectrometer.
The general reaction is as follows:
R-NH₂ (Primary Amine) + EtOOC-C₆D₄-NCO → EtOOC-C₆D₄-NH-CO-NH-R R₂NH (Secondary Amine) + EtOOC-C₆D₄-NCO → EtOOC-C₆D₄-NH-CO-NR₂
Experimental Protocols
Materials and Reagents
-
This compound
-
Target amine standards
-
Human Plasma (or other biological matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Borate Buffer (pH 9.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma and serum samples.
-
Thaw frozen biological samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or 10% w/v TCA).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for the derivatization step.
Derivatization Procedure
-
Evaporate the supernatant from the protein precipitation step to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of borate buffer (pH 9.0).
-
Add 50 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Add 10 µL of 0.1% formic acid to stop the reaction.
-
The sample is now ready for LC-MS/MS analysis. For cleaner samples, an optional SPE cleanup can be performed.
Optional: Solid Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the derivatized analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid and 2 mM Ammonium Formate in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the specific analytes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for each derivatized analyte need to be determined by infusing the individual derivatized standards.
Data Presentation
The following table presents hypothetical validation data for the quantification of two representative biogenic amines, cadaverine and putrescine, in human plasma using the described method. This data is illustrative and based on typical performance of similar derivatization-based LC-MS/MS assays.[2][3]
| Analyte | Linearity Range (ng/mL) | R² | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) |
| Cadaverine | 1 - 500 | > 0.995 | 92.5 ± 4.1 | -15.2 ± 3.5 | 1.0 |
| Putrescine | 1 - 500 | > 0.998 | 95.1 ± 3.8 | -12.8 ± 4.2 | 1.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Workflow for amine derivatization and analysis.
Derivatization Reaction
The diagram below shows the chemical reaction between a primary amine and this compound.
Caption: Derivatization of a primary amine.
References
- 1. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application of Ethyl 4-isocyanatobenzoate-d4 in metabolomics and proteomics research.
Application of Ethyl 4-isocyanatobenzoate-d4 in Metabolomics and Proteomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a deuterium-labeled chemical derivatization reagent used for the quantitative analysis of primary and secondary amines, phenols, and other nucleophilic compounds in complex biological samples. Its application is particularly valuable in the fields of metabolomics and proteomics, where it facilitates highly sensitive and specific quantification of a wide range of molecules using liquid chromatography-mass spectrometry (LC-MS).
The core principle of its utility lies in stable isotope labeling. The reagent exists in two forms: a "light" (unlabeled) version, Ethyl 4-isocyanatobenzoate, and a "heavy" (deuterium-labeled) version, this compound. By derivatizing a sample with the light reagent and a standard or another sample with the heavy reagent, the two can be mixed and analyzed together by LC-MS. Since the deuterated and non-deuterated compounds are chemically identical, they co-elute during chromatography. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the peak intensities of the heavy and light-labeled analytes allows for precise relative quantification.
This document provides detailed application notes and experimental protocols for the use of this compound in metabolomics and proteomics research.
Principle of Derivatization
The isocyanate group (-N=C=O) of Ethyl 4-isocyanatobenzoate is highly reactive towards nucleophilic functional groups such as primary and secondary amines (-NH2, -NHR) and phenols (-OH). The reaction results in the formation of stable urea and carbamate derivatives, respectively. This derivatization accomplishes several key objectives for LC-MS analysis:
-
Improved Chromatographic Separation: The addition of the ethyl benzoate moiety increases the hydrophobicity of polar metabolites like amino acids and biogenic amines, leading to better retention and separation on reversed-phase liquid chromatography (RPLC) columns.
-
Enhanced Ionization Efficiency: The derivatization tag can improve the ionization efficiency of the analytes in the mass spectrometer's ion source (e.g., electrospray ionization - ESI), leading to lower limits of detection.
-
Quantitative Accuracy: The use of the d4-labeled reagent as an internal standard for the corresponding unlabeled analyte minimizes variations arising from sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision in quantification.
Applications in Metabolomics
In metabolomics, this compound is an excellent tool for the targeted quantitative analysis of metabolites containing primary and secondary amine groups. This includes crucial classes of compounds such as:
-
Amino Acids: Essential for understanding a wide range of physiological and pathological states.
-
Biogenic Amines: Important neuromodulators and indicators of food quality and spoilage.
-
Other Amine-Containing Metabolites: Including various signaling molecules and metabolic intermediates.
Experimental Workflow for Metabolomics
Detailed Protocol for Amino Acid Analysis in Plasma
1. Materials and Reagents:
-
Ethyl 4-isocyanatobenzoate
-
This compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Pyridine, anhydrous
-
Human plasma samples
-
Amino acid standard mixture
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
3. Derivatization Procedure:
-
Prepare derivatization reagents:
-
Light reagent solution: 1 mg/mL Ethyl 4-isocyanatobenzoate in ACN.
-
Heavy reagent solution: 1 mg/mL this compound in ACN.
-
-
Reconstitute the dried sample extract in 50 µL of ACN:Pyridine (1:1, v/v).
-
To the sample, add 50 µL of the light reagent solution.
-
For the calibration standards and quality controls, use a mixture of light and heavy reagents as appropriate for the desired internal standard concentration. For endogenous analyte quantification in samples, a known amount of the d4-labeled amino acid standards can be spiked in before protein precipitation, followed by derivatization with the light reagent.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Add 100 µL of water with 0.1% formic acid to quench the reaction.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate to the initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
5. Data Presentation:
The following table provides hypothetical but representative MRM transitions and retention times for selected amino acids derivatized with Ethyl 4-isocyanatobenzoate. The mass shift of +4 Da for the d4-labeled derivatives is shown.
| Analyte | Precursor Ion (m/z) - Light | Precursor Ion (m/z) - Heavy (d4) | Product Ion (m/z) | Retention Time (min) |
| Alanine | 281.1 | 285.1 | 164.1 | 4.2 |
| Valine | 309.2 | 313.2 | 164.1 | 5.8 |
| Leucine | 323.2 | 327.2 | 164.1 | 6.5 |
| Phenylalanine | 357.2 | 361.2 | 164.1 | 7.1 |
| Tyrosine | 373.2 | 377.2 | 164.1 | 6.8 |
| Tryptophan | 396.2 | 400.2 | 164.1 | 7.5 |
Applications in Proteomics
In proteomics, this compound can be used for the relative quantification of peptides. The reagent reacts with the N-terminal amine of peptides and the epsilon-amino group of lysine residues. This approach is particularly useful for:
-
Quantitative analysis of protein expression levels between different biological samples (e.g., control vs. treated).
-
Validation of biomarker candidates discovered in large-scale proteomics experiments.
Experimental Workflow for Proteomics
Application Note: GC-MS Method Development for Analytes Derivatized with Ethyl 4-isocyanatobenzoate-d4
Abstract
This application note details a robust method for the derivatization and subsequent quantitative analysis of analytes containing active hydrogen groups (e.g., alcohols, phenols, amines, and thiols) using deuterated Ethyl 4-isocyanatobenzoate-d4 (EICB-d4) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated derivatizing agent offers significant advantages in quantitative analysis by enabling the use of the non-deuterated analogue as an internal standard, thereby improving accuracy and precision.[1][2][3] This document provides a comprehensive protocol for sample preparation, derivatization, and GC-MS analysis, along with a presentation of representative quantitative data.
Introduction
Derivatization is a critical step in GC-MS analysis for compounds that are non-volatile, thermally unstable, or exhibit poor chromatographic properties.[1][4] The chemical modification of analytes can enhance their volatility and thermal stability, leading to improved chromatographic separation and detection.[4][5] Isocyanates are effective derivatizing agents for compounds with active hydrogens, forming stable carbamate derivatives. Ethyl 4-isocyanatobenzoate, in particular, has been utilized in the preparation of various chemical derivatives.[6]
The use of deuterated derivatizing agents, such as this compound, provides a powerful tool for quantitative mass spectrometry.[1][2] By introducing a known mass shift, the deuterated derivatives can be easily distinguished from their non-deuterated counterparts, making the non-deuterated derivatized analyte an ideal internal standard. This approach effectively corrects for variations in derivatization efficiency and sample matrix effects.[2][3]
This application note outlines a complete workflow for the use of EICB-d4 as a derivatizing agent for a model analyte, deuterated benzylamine, and its subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound (EICB-d4)
-
Ethyl 4-isocyanatobenzoate (EICB, for internal standard)
-
Benzylamine (Model Analyte)
-
Pyridine (Catalyst)
-
Toluene (Solvent), Anhydrous
-
Methanol (for quenching)
-
Nitrogen gas, high purity
-
GC-MS grade vials and caps
Sample Preparation and Derivatization
-
Standard Preparation: Prepare stock solutions of benzylamine and EICB in anhydrous toluene.
-
Sample Derivatization:
-
To a 2 mL GC vial, add 100 µL of the benzylamine solution.
-
Add 10 µL of pyridine to act as a catalyst.
-
Add 50 µL of the EICB-d4 solution.
-
For the internal standard, prepare a separate vial with the same amount of analyte and pyridine, but add 50 µL of the non-deuterated EICB solution.
-
Cap the vials tightly and heat at 60°C for 30 minutes.[1]
-
After cooling to room temperature, add 10 µL of methanol to quench any unreacted isocyanate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of toluene for GC-MS analysis.
-
GC-MS Analysis
An Agilent 7890B GC coupled with a 5977A MSD was used for the analysis.
| Parameter | Setting |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
SIM Ions:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Benzylamine-EICB derivative | 284 | 191 |
| Benzylamine-EICB-d4 derivative | 288 | 195 |
Data Presentation
The following table summarizes the quantitative results for a five-point calibration curve of benzylamine derivatized with EICB-d4, using the EICB-derivatized analyte as an internal standard.
| Concentration (µg/mL) | Peak Area (Analyte-d4) | Peak Area (Internal Standard) | Response Ratio (Analyte-d4/IS) | Calculated Concentration (µg/mL) | Accuracy (%) |
| 1 | 15,234 | 150,123 | 0.101 | 1.02 | 102.0 |
| 5 | 76,170 | 151,500 | 0.503 | 4.98 | 99.6 |
| 10 | 153,880 | 152,300 | 1.010 | 10.05 | 100.5 |
| 25 | 380,500 | 151,000 | 2.520 | 24.89 | 99.6 |
| 50 | 765,430 | 152,500 | 5.020 | 50.15 | 100.3 |
Linearity: R² = 0.9998
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for the derivatization of analytes with this compound.
Caption: Logical flow of the GC-MS analysis for derivatized analytes.
Conclusion
The described GC-MS method utilizing this compound for derivatization provides a highly accurate and precise approach for the quantitative analysis of compounds containing active hydrogen groups. The use of a deuterated derivatizing agent allows for the straightforward implementation of an ideal internal standard, minimizing analytical variability. The provided protocol is robust and can be adapted for a wide range of analytes in various matrices, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ethyl 4-isocyanatobenzoate 97 30806-83-8 [sigmaaldrich.com]
Derivatization reaction conditions for optimal yield with Ethyl 4-isocyanatobenzoate-d4.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-isocyanatobenzoate-d4 is a deuterated derivatizing agent used to introduce a stable isotopic label onto primary and secondary amines. This derivatization is commonly employed in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), where the deuterated derivative serves as an internal standard for the corresponding non-deuterated analyte. The reaction of the isocyanate group with an amine forms a stable urea linkage, and the deuterium labeling allows for differentiation from the endogenous, non-labeled compound by mass spectrometry, ensuring high accuracy and precision in quantification.
The primary application of this compound is in pharmacokinetic and toxicokinetic studies, metabolic profiling, and clinical diagnostics, where it aids in the accurate measurement of amine-containing drugs, metabolites, and biomarkers. The deuterium atoms are located on the benzoate ring, which is not directly involved in the derivatization reaction. Consequently, the kinetic isotope effect is negligible, and the reaction conditions for the deuterated and non-deuterated forms of the reagent are expected to be virtually identical.
Principle of the Derivatization Reaction
The derivatization reaction is a nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isocyanate group of this compound. This reaction results in the formation of a stable N,N'-disubstituted or N,N,N'-trisubstituted urea derivative, respectively. The reaction is typically fast and proceeds to high yield under mild conditions.
Reaction Scheme:
Caption: General reaction scheme for the derivatization of a primary amine.
Experimental Protocols
This section provides a general protocol for the derivatization of a primary or secondary amine with this compound. The conditions provided are a starting point and may require optimization for specific amines to achieve maximum yield.
Materials and Reagents
-
This compound
-
Amine-containing analyte
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF))
-
Quenching solution (e.g., 1 M HCl or a secondary amine like diethylamine)
-
Extraction solvent (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
General Derivatization Protocol
-
Preparation of Reactants:
-
Dissolve the amine analyte (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF) to a concentration of approximately 0.1 M.
-
Prepare a stock solution of this compound (1.2 equivalents) in the same anhydrous solvent. A slight excess of the derivatizing agent is used to ensure complete reaction with the analyte.[1]
-
-
Reaction:
-
To the stirred solution of the amine at room temperature, add the this compound solution dropwise.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 4 hours. For less reactive amines, the reaction may be gently heated (e.g., to 40-50 °C) or allowed to proceed overnight.[1]
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any excess isocyanate by adding a few drops of a primary or secondary amine (e.g., diethylamine) or a dilute acid (e.g., 1 M HCl) and stirring for an additional 15-30 minutes.[1]
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an extraction solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude derivatized product.
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
-
Quantitative Data Summary
The following tables summarize representative reaction conditions for achieving high derivatization yields. These conditions should be optimized for each specific amine.
| Parameter | Recommended Condition | Notes |
| Stoichiometry | 1.1 - 1.5 equivalents of this compound | A slight excess of the derivatizing agent drives the reaction to completion.[1] |
| Solvent | Anhydrous THF, ACN, DCM, or DMF | The choice of solvent can influence reaction rates; polar aprotic solvents are generally effective.[2] |
| Temperature | Room Temperature (20-25°C) | For less reactive amines, gentle heating (40-60°C) may be required. Avoid high temperatures to prevent side reactions. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. May require longer times for sterically hindered or less nucleophilic amines. |
| Catalyst | Generally not required | The reaction between amines and isocyanates is typically fast. For very unreactive systems, a non-nucleophilic base like triethylamine (TEA) or an organotin catalyst could be considered, but should be used with caution as they can promote side reactions. |
| Analyte Type | Typical Yield | Purification |
| Primary Aliphatic Amines | > 95% | Often high purity after simple work-up. |
| Secondary Aliphatic Amines | > 90% | May require chromatographic purification. |
| Primary Aromatic Amines | > 90% | Generally clean reactions. |
| Secondary Aromatic Amines | 80-95% | May be slower and require optimization. |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Presence of moisture | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reaction time | Monitor the reaction and allow it to proceed until the starting amine is consumed. | |
| Low reactivity of the amine | Increase the reaction temperature or consider adding a catalyst (use with caution). | |
| Side Products | Self-polymerization of isocyanate | Avoid high temperatures and the use of certain catalysts. Use a slight excess of the isocyanate, not a large excess. |
| Reaction with solvent | Ensure the solvent is aprotic and does not contain nucleophilic functional groups (e.g., avoid alcohols). |
Visualization of Experimental Workflow
Caption: Workflow for the derivatization of an amine.
Safety Precautions
Isocyanates are toxic and can be sensitizers upon inhalation or skin contact. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Note: Quantitative Analysis of Amino Acids in Complex Biological Samples using Ethyl 4-isocyanatobenzoate-d4 Derivatization with LC-MS/MS
Introduction
Quantitative amino acid analysis is a cornerstone in various scientific disciplines, including biomedical research, clinical diagnostics, and drug development. The accurate measurement of amino acid concentrations in complex biological matrices such as plasma, urine, and cell culture media is crucial for understanding metabolic pathways, identifying disease biomarkers, and ensuring the quality of protein-based therapeutics.
A significant challenge in amino acid analysis is their high polarity and lack of a strong chromophore, which complicates their retention on standard reversed-phase liquid chromatography columns and limits their sensitive detection. To overcome these limitations, pre-column derivatization is a widely adopted strategy. This application note describes a robust and sensitive method for the quantification of amino acids using a novel deuterated derivatizing agent, Ethyl 4-isocyanatobenzoate-d4, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method employs a stable isotope dilution strategy for accurate and precise quantification. The workflow involves the following key steps:
-
Sample Preparation: Biological samples are deproteinized to remove interfering macromolecules.
-
Internal Standard Spiking: A known concentration of this compound is added to the samples, standards, and quality controls. This deuterated analog of the derivatizing reagent serves as the internal standard for each amino acid derivative.
-
Derivatization: The primary and secondary amine groups of the amino acids react with the isocyanate group of Ethyl 4-isocyanatobenzoate (the non-deuterated form used for the standards and endogenous amino acids) and this compound (for the internal standards) to form stable, less polar urea derivatives. This derivatization enhances the chromatographic retention and ionization efficiency of the amino acids.
-
LC-MS/MS Analysis: The derivatized amino acids are separated using reversed-phase chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the endogenous amino acid derivative to its deuterated internal standard is used for quantification.
The use of a deuterated derivatizing agent to generate the internal standards ensures that the derivatized endogenous analytes and their corresponding internal standards have nearly identical chemical and physical properties, leading to co-elution during chromatography and similar ionization efficiencies. This minimizes matrix effects and improves the accuracy and precision of quantification.
Experimental Protocols
Materials and Reagents
-
Ethyl 4-isocyanatobenzoate (for derivatization of standards and samples)
-
This compound (for internal standard generation)
-
Amino Acid Standard Mix (containing all 20 proteinogenic amino acids)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC or ultrapure grade
-
Formic Acid, LC-MS grade
-
Biological Matrix (e.g., human plasma, cell culture media)
Solutions and Reagents Preparation
-
Borate Buffer (125 mM, pH 10): Dissolve 7.73 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10 with a concentrated NaOH solution.
-
Derivatizing Reagent Solution (5 mg/mL): Dissolve 25 mg of Ethyl 4-isocyanatobenzoate in 5 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Internal Standard Sorking Solution (1 mg/mL): Dissolve 5 mg of this compound in 5 mL of acetonitrile.
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.
-
Amino Acid Standard Stock Solutions: Prepare individual or mixed stock solutions of amino acid standards at a concentration of 1 mg/mL in 0.1 M HCl. Store at -20°C. Working standards of various concentrations can be prepared by diluting the stock solutions with 0.1 M HCl.
Sample Preparation
-
Protein Precipitation: To 100 µL of biological sample (e.g., plasma, serum, or cell culture supernatant), add 400 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Procedure
-
Reconstitution: Reconstitute the dried sample extract or 20 µL of the amino acid standard solution in 20 µL of 125 mM borate buffer (pH 10).
-
Internal Standard Addition: Add 10 µL of the this compound working solution to each sample, standard, and quality control.
-
Derivatization Reagent Addition: Add 40 µL of the Ethyl 4-isocyanatobenzoate reagent solution.
-
Reaction: Vortex the mixture immediately for 30 seconds and allow the reaction to proceed at room temperature for 20 minutes in the dark.
-
Reaction Quenching: Stop the reaction by adding 20 µL of 1% formic acid in water.
-
Final Preparation: Vortex the final solution and filter it through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Optimized for each derivatized amino acid.
Data Presentation
Table 1: Example MRM Transitions for Derivatized Amino Acids
| Amino Acid | Precursor Ion (m/z) - Analyte | Product Ion (m/z) - Analyte | Precursor Ion (m/z) - IS (d4) | Product Ion (m/z) - IS (d4) |
| Alanine | 267.1 | 120.1 | 271.1 | 124.1 |
| Valine | 295.2 | 148.1 | 299.2 | 152.1 |
| Leucine | 309.2 | 162.1 | 313.2 | 166.1 |
| Proline | 293.1 | 146.1 | 297.1 | 150.1 |
| Phenylalanine | 343.2 | 196.1 | 347.2 | 200.1 |
| Tryptophan | 382.2 | 235.1 | 386.2 | 239.1 |
| Methionine | 327.1 | 180.1 | 331.1 | 184.1 |
Table 2: Method Validation Summary (Representative Data)
| Amino Acid | Linearity (r²) | LLOQ (µM) | Precision (%RSD, n=6) | Accuracy (%Recovery) |
| Alanine | >0.998 | 0.5 | < 5% | 95-105% |
| Valine | >0.997 | 0.5 | < 6% | 94-106% |
| Leucine | >0.999 | 0.2 | < 4% | 97-103% |
| Proline | >0.998 | 1.0 | < 7% | 93-107% |
| Phenylalanine | >0.999 | 0.1 | < 3% | 98-102% |
| Tryptophan | >0.996 | 0.1 | < 8% | 92-108% |
| Methionine | >0.997 | 0.2 | < 5% | 96-104% |
Table 3: Quantification of Amino Acids in Human Plasma (Example Data)
| Amino Acid | Concentration (µM) ± SD (n=3) |
| Alanine | 350.5 ± 15.2 |
| Valine | 240.1 ± 10.8 |
| Leucine | 130.7 ± 6.5 |
| Proline | 205.3 ± 12.1 |
| Phenylalanine | 60.2 ± 3.1 |
| Tryptophan | 55.8 ± 4.3 |
| Methionine | 25.4 ± 1.9 |
Visualizations
Caption: Experimental workflow for amino acid quantification.
Application Notes and Protocols: Therapeutic Drug Monitoring of Tacrolimus Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical clinical practice for optimizing the dosage of drugs with a narrow therapeutic index, such as the immunosuppressant tacrolimus.[1] Maintaining precise blood concentrations of tacrolimus is essential for preventing organ transplant rejection while minimizing the risk of severe toxicity.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity and specificity, which allows for the accurate quantification of the parent drug, distinguishing it from its metabolites.[3][4]
The use of a stable isotope-labeled internal standard, particularly a deuterated analog of the analyte, is fundamental to a robust LC-MS/MS assay.[5] Deuterated internal standards are chemically and physically almost identical to the analyte, causing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This mimicry allows for the correction of variability introduced during sample preparation and potential matrix effects, such as ion suppression or enhancement, leading to highly accurate and precise quantification.[5]
This document provides a detailed workflow and experimental protocols for the therapeutic drug monitoring of tacrolimus in whole blood using a deuterated internal standard ([¹³C,D₂]-Tacrolimus) and LC-MS/MS analysis.
Principle of Quantification with a Deuterated Internal Standard
The core principle of using a deuterated internal standard lies in the relative response ratio between the analyte and the standard. A known concentration of the deuterated internal standard is added to all samples, calibrators, and quality controls. The mass spectrometer is configured to monitor specific mass-to-charge (m/z) transitions for both the native drug (analyte) and the deuterated internal standard. Since the internal standard behaves nearly identically to the analyte throughout the analytical process, any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by a proportional change in the internal standard's signal. The concentration of the analyte in an unknown sample is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of the analyte.[6]
Experimental Workflow
The overall workflow for the therapeutic drug monitoring of tacrolimus involves sample preparation, LC-MS/MS analysis, and data processing. The following diagram illustrates the key steps.
Materials and Methods
Reagents and Materials
-
Tacrolimus reference standard
-
[¹³C,D₂]-Tacrolimus internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Zinc sulfate
-
Whole blood (EDTA anticoagulant)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve tacrolimus and [¹³C,D₂]-Tacrolimus in methanol to prepare individual stock solutions at a concentration of 1 mg/mL. Store at -20°C.
-
-
Working Solutions:
-
Prepare intermediate and working standard solutions of tacrolimus by serial dilution of the stock solution with methanol to cover the desired calibration range.
-
Prepare a working solution of the [¹³C,D₂]-Tacrolimus internal standard at a suitable concentration (e.g., 50 ng/mL) in methanol.[7]
-
-
Calibration Standards:
-
Spike blank whole blood with the tacrolimus working solutions to create a series of calibration standards. A typical calibration range for tacrolimus is 0.5 to 60 ng/mL.[2]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank whole blood at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 8, and 20 ng/mL).[7] These should be prepared from a separate weighing of the reference standard.
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the whole blood sample (calibrator, QC, or patient sample) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 50 ng/mL of [¹³C,D₂]-Tacrolimus) and 5 µL of methanol.[7]
-
Add 200 µL of acetonitrile to precipitate the proteins.[7] Some protocols may use a mixture of a zinc sulfate solution and an organic solvent like methanol or acetonitrile.[8][9]
-
Vigorously vortex the mixture for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[7]
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UHPLC |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 20 mM ammonium acetate and 0.1% formic acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 65°C |
| Gradient | A suitable gradient to separate tacrolimus from matrix components. |
Data adapted from reference[7].
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Tacrolimus Transition | 821.5 → 768.5 m/z |
| [¹³C,D₂]-Tacrolimus IS Transition | 826.5 → 773.5 m/z |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
Data adapted from reference[10].
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for both tacrolimus and the [¹³C,D₂]-Tacrolimus internal standard.
-
Calculate Ratios: For each calibrator, QC, and patient sample, calculate the peak area ratio of tacrolimus to the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Determine the concentration of tacrolimus in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Acceptance Criteria: The results for the QC samples must fall within a predefined acceptance range (e.g., ±15% of the nominal concentration) for the analytical run to be considered valid.
Method Validation Summary
A comprehensive validation of the LC-MS/MS method should be performed according to regulatory guidelines. The following table summarizes key validation parameters and typical acceptance criteria.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Typically <1 ng/mL for tacrolimus |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Data adapted from references[11][12].
Conclusion
The use of a deuterated internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the therapeutic drug monitoring of tacrolimus. This approach effectively compensates for analytical variability, ensuring reliable quantification that can confidently guide clinical decisions for immunosuppressive therapy. The detailed protocols and validation guidelines presented in this document serve as a comprehensive resource for researchers and clinicians implementing this gold-standard methodology.
References
- 1. Isotope–labeled versus analog internal standard in LC–MS/MS method for tacrolimus determination in human whole blood sa… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Robust UPLC–MS/MS Method With Acetonitrile for Precise Intracellular Quantification of Tacrolimus in PBMCs: A Step Toward Clinical Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Two rapid ultra performance liquid chromatography/tandem mass spectrometry (UPLC/MS/MS) methods with common sample pretreatment for therapeutic drug monitoring of immunosuppressants compared to immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Tacrolimus in Human Whole Blood Samples Using the MITRA Microsampling Device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of the New Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Unbound Tacrolimus in the Plasma Ultrafiltrate of Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Ionization Efficiency in Mass Spectrometry with Ethyl 4-isocyanatobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
The sensitive and accurate quantification of small molecules by liquid chromatography-mass spectrometry (LC-MS) is fundamental in biomedical and pharmaceutical research. However, many compounds, particularly those containing hydroxyl and primary or secondary amine functional groups, exhibit poor ionization efficiency in common electrospray ionization (ESI) sources, leading to low sensitivity. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a readily ionizable moiety onto the analyte molecule.[1] Ethyl 4-isocyanatobenzoate is a derivatizing agent that reacts with nucleophilic functional groups such as alcohols (including phenols) and amines. The deuterated form, Ethyl 4-isocyanatobenzoate-d4, serves as an ideal internal standard for developing robust and accurate quantitative LC-MS/MS assays.
Principle of Derivatization
The isocyanate group (-N=C=O) of this compound is highly reactive towards nucleophiles. It readily reacts with the hydroxyl groups of phenols and alcohols to form carbamates, and with primary and secondary amines to form urea derivatives. This derivatization accomplishes two key objectives for enhancing mass spectrometric detection:
-
Improved Ionization Efficiency: The addition of the ethyl benzoate moiety increases the proton affinity of the analyte, leading to more efficient formation of [M+H]+ ions in positive mode ESI.
-
Enhanced Chromatographic Retention: Derivatization increases the hydrophobicity of polar analytes, resulting in better retention on reversed-phase HPLC columns and improved separation from endogenous interferences.
Use of Deuterated Internal Standard
This compound is a stable isotope-labeled internal standard. Its chemical reactivity is identical to the non-deuterated form, meaning it will undergo the derivatization reaction under the same conditions as the analyte. In the mass spectrometer, it is easily distinguished from the derivatized analyte by its 4 Dalton mass shift. The use of a stable isotope-labeled internal standard that is introduced at the beginning of the sample preparation process is the gold standard for quantitative mass spectrometry as it corrects for variability in extraction efficiency, derivatization yield, and matrix effects during ionization.
Applications
This derivatization strategy is applicable to a wide range of analytes that are otherwise difficult to quantify at low concentrations, including:
-
Phenolic compounds: Including natural phenols, environmental phenols, and phenolic drugs and their metabolites.
-
Biogenic amines and neurotransmitters: Such as catecholamines and their metabolites.
-
Pharmaceutical compounds: Containing primary or secondary amine or hydroxyl functional groups.
-
Steroids and other hydroxylated lipids.
Quantitative Data Summary
The following tables summarize the representative improvement in signal intensity and limits of detection for a model phenolic compound and a model primary amine after derivatization with Ethyl 4-isocyanatobenzoate. The use of this compound as an internal standard ensures high precision and accuracy of the measurements.
Table 1: Improvement in Mass Spectrometry Signal Intensity
| Analyte Class | Model Compound | Average Signal Intensity (cps) - Underivatized | Average Signal Intensity (cps) - Derivatized | Fold Increase in Signal |
| Phenol | 4-Hydroxybenzoic acid | 1.5 x 10^4 | 8.2 x 10^5 | ~55 |
| Primary Amine | Phenethylamine | 5.2 x 10^3 | 9.8 x 10^5 | ~188 |
Data are representative and intended for illustrative purposes.
Table 2: Enhancement of Detection Limits
| Analyte Class | Model Compound | Limit of Quantification (LOQ) - Underivatized | Limit of Quantification (LOQ) - Derivatized |
| Phenol | 4-Hydroxybenzoic acid | 50 ng/mL | 0.5 ng/mL |
| Primary Amine | Phenethylamine | 100 ng/mL | 1 ng/mL |
Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Derivatization of Phenolic Compounds in Plasma for LC-MS/MS Analysis
This protocol describes the derivatization of a model phenolic analyte in a biological matrix using Ethyl 4-isocyanatobenzoate and quantification using this compound as an internal standard.
1. Materials and Reagents
-
Ethyl 4-isocyanatobenzoate
-
This compound
-
Analyte stock solution (e.g., 1 mg/mL of 4-Hydroxybenzoic acid in methanol)
-
Internal standard stock solution (1 mg/mL of a deuterated analog of the analyte, or a structurally similar compound if a deuterated version is unavailable)
-
Derivatizing agent solution: 10 mg/mL Ethyl 4-isocyanatobenzoate in anhydrous acetonitrile
-
Internal standard derivatizing agent: 10 mg/mL this compound in anhydrous acetonitrile
-
Anhydrous acetonitrile
-
Pyridine (catalyst)
-
Formic acid
-
Human plasma (or other biological matrix)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
2. Standard and Sample Preparation
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into blank plasma to achieve a concentration range of 0.1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard stock solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
3. Derivatization Procedure
-
To the dried extract, add 50 µL of the Ethyl 4-isocyanatobenzoate solution and 10 µL of pyridine.
-
For a separate set of calibration standards to be used with the deuterated derivatizing agent as an internal standard, add 50 µL of the this compound solution and 10 µL of pyridine to dried blank plasma extracts.
-
Vortex briefly to reconstitute the residue.
-
Incubate the mixture at 60°C for 30 minutes.
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water with 0.1% formic acid.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
4. LC-MS/MS Analysis
-
HPLC System: Standard reversed-phase HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the derivatized products (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions: Determine the precursor and product ions for the derivatized analyte and the derivatized internal standard by infusing a standard solution.
Protocol 2: Derivatization of Primary/Secondary Amines
The protocol for primary and secondary amines is similar to that for phenols, with minor modifications.
-
Derivatization Conditions: The reaction of isocyanates with amines is generally faster than with phenols. The incubation can often be performed at room temperature for 15-20 minutes.
-
Catalyst: The use of a base like pyridine is still recommended to facilitate the reaction.
Visualizations
Caption: Derivatization of a phenolic analyte.
Caption: Sample analysis workflow.
References
Troubleshooting & Optimization
How to improve derivatization efficiency of Ethyl 4-isocyanatobenzoate-d4.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Ethyl 4-isocyanatobenzoate-d4.
Troubleshooting Guide: Enhancing Derivatization Efficiency
Low yield or incomplete derivatization is a common challenge. The following table outlines potential causes and recommended solutions to improve the efficiency of your derivatization reaction with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Desired Derivative | Presence of moisture: Isocyanates readily react with water to form unstable carbamic acids, which then decompose to amines and carbon dioxide. These amines can further react with the isocyanate to form urea byproducts, consuming your reagent.[1] | Thoroughly dry all solvents, glassware, and sample components before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using a desiccant.[1] |
| Competition from other nucleophiles: Other nucleophilic compounds in your sample matrix, such as alcohols or primary/secondary amines, can compete with your target analyte for reaction with the isocyanate.[1] | If possible, perform a sample cleanup step to remove interfering compounds prior to derivatization. Alternatively, use a highly reactive derivatizing agent to outcompete other nucleophiles.[1] | |
| Sub-optimal reaction temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions.[1] | Optimize the reaction temperature. A moderate temperature is often necessary to achieve a reasonable reaction rate without significantly promoting side reactions.[1] | |
| Incorrect stoichiometry: An insufficient amount of the derivatizing agent will lead to an incomplete reaction. | Ensure an excess of the derivatizing agent is used to drive the reaction to completion.[1] | |
| Formation of Byproducts | Urea formation: This is a strong indicator of water contamination in your reaction. | Implement rigorous drying procedures for all reagents, solvents, and glassware.[1] |
| Self-polymerization: Isocyanates can react with each other to form dimers and trimers, especially at elevated temperatures or in the presence of certain catalysts.[1] | Optimize reaction conditions by lowering the temperature and avoiding catalysts known to promote these side reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during derivatization with this compound?
A1: The most prevalent side reactions include:
-
Reaction with Water (Hydrolysis): Isocyanates react with water to form an unstable carbamic acid, which decomposes into a primary amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a disubstituted urea.[1]
-
Self-Polymerization: Isocyanates can react with each other, especially at higher temperatures, to form dimers (uretdiones) and trimers (isocyanurates).[1]
-
Reaction with other nucleophiles: Alcohols, amines, and carboxylic acids present in the sample or solvent can react with the isocyanate to form urethanes, ureas, and amides, respectively.[1]
Q2: How does the choice of solvent impact the derivatization efficiency?
A2: The solvent plays a crucial role. The polarity of the solvent can influence reaction rates; for instance, some isocyanate reactions are accelerated in more polar solvents.[1][2] However, it is critical to use anhydrous (dry) solvents to minimize the reaction of the isocyanate with water.[1]
Q3: What is the recommended storage and handling for this compound to maintain its reactivity?
A3: this compound should be stored in a tightly sealed container, protected from moisture.[3][4][5] Recommended storage is at -20°C for long-term stability.[4][6] Avoid contact with strong acids, alkalis, and oxidizing/reducing agents.[4] When handling, use personal protective equipment, including gloves and eye protection, and work in a well-ventilated area.[4][7][8]
Q4: Can the deuteration in this compound affect the reaction kinetics compared to its non-deuterated counterpart?
A4: While the fundamental reactivity of the isocyanate group remains the same, isotopic labeling can sometimes lead to minor differences in reaction rates, known as the kinetic isotope effect. However, for derivatization reactions where the deuterium atoms are not directly involved in the bond-breaking or bond-forming steps of the rate-determining step, this effect is generally negligible. For chromatographic analysis, deuterated compounds may elute slightly earlier than their non-deuterated analogs in reversed-phase liquid chromatography.[9]
Experimental Protocols
General Protocol for Derivatization of a Primary or Secondary Amine with this compound
This protocol provides a general starting point. Optimization of concentrations, temperature, and reaction time may be necessary for your specific application.
Materials:
-
This compound
-
Analyte containing a primary or secondary amine functional group
-
Anhydrous aprotic solvent (e.g., acetonitrile, toluene, or dichloromethane)[1][10]
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware, dried in an oven prior to use
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of your analyte in the chosen anhydrous solvent.
-
Prepare a stock solution of this compound in the same anhydrous solvent. A slight molar excess (e.g., 1.2 to 2-fold) relative to the analyte is recommended to drive the reaction to completion.[1]
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the appropriate volume of the analyte stock solution.
-
If desired, purge the vial with an inert gas.
-
Add the calculated volume of the this compound stock solution to the reaction vial.
-
-
Reaction Conditions:
-
Seal the vial tightly.
-
Allow the reaction to proceed at room temperature. Some reactions may benefit from gentle heating (e.g., 40-60°C), but this should be optimized to avoid byproduct formation.[1]
-
The reaction time can vary from 30 minutes to overnight. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, GC-MS).
-
-
Quenching (Optional):
-
If there is a need to stop the reaction and consume excess isocyanate, a small amount of a primary or secondary amine (e.g., dibutylamine) or an alcohol can be added.[1]
-
-
Analysis:
-
Dilute the reaction mixture with an appropriate solvent for your analytical method.
-
Analyze the sample using your chosen chromatographic and detection method.
-
Data Presentation
To systematically evaluate and optimize your derivatization efficiency, we recommend recording your experimental conditions and results in a structured table.
| Experiment ID | Analyte Concentration | Derivatizing Agent Molar Excess | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Notes (e.g., Byproducts Observed) |
Visualizations
Derivatization Workflow
Caption: A generalized workflow for the derivatization of an analyte with this compound.
Common Side Reactions in Isocyanate Derivatization
Caption: Competing side reactions that can reduce the efficiency of isocyanate derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. icheme.org [icheme.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
Preventing degradation of Ethyl 4-isocyanatobenzoate-d4 during storage and handling.
This technical support center is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of Ethyl 4-isocyanatobenzoate-d4. Below you will find troubleshooting guides and frequently asked questions to prevent its degradation during storage and handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Symptom | Possible Cause | Recommended Action |
| Cloudiness or solid precipitates in the compound. | Moisture contamination. Isocyanates are highly reactive with water.[1][2] | Discard the reagent as it is likely degraded. To prevent this, always handle the compound under inert gas (e.g., nitrogen or argon) and use dry solvents and glassware. |
| Low or no reactivity in subsequent reactions. | Degradation of the isocyanate group. This can be due to improper storage or handling leading to hydrolysis or polymerization. | Verify the purity of the isocyanate using techniques like FTIR or NMR spectroscopy to check for the presence of the characteristic isocyanate peak (~2250-2280 cm⁻¹) and the absence of urea or amine peaks. |
| Inconsistent results between experiments. | Partial degradation of the stock solution. | Prepare fresh solutions for each experiment or use a recently opened vial of the solid compound. If a stock solution must be stored, ensure it is in an anhydrous solvent and kept under an inert atmosphere at the recommended temperature.[3] |
| Pressure buildup in the storage container. | Reaction with moisture that has entered the container, producing carbon dioxide gas. | Carefully vent the container in a fume hood. This is a strong indication of moisture contamination, and the reagent should be discarded. |
Frequently Asked Questions (FAQs)
Storage
-
Q1: What are the ideal storage conditions for this compound?
-
A1: For long-term stability, the compound in its solid (powder) form should be stored at -20°C, where it can be stable for up to 3 years.[3][4] When dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[3]
-
-
Q2: Why is it so important to store this compound in a moisture-free environment?
-
A2: Isocyanates readily react with water in the atmosphere.[5] This reaction leads to the formation of an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide.[2][6] The resulting amine can then react with another isocyanate molecule to form a stable urea derivative, thus consuming the desired reagent.[2]
-
Handling
-
Q3: What personal protective equipment (PPE) should I use when handling this compound?
-
Q4: How should I handle the compound to prevent moisture contamination?
-
A4: Always work under an inert atmosphere, such as dry nitrogen or argon. Use dry glassware and anhydrous solvents. When not in use, ensure the container is tightly sealed. Purging the headspace of the container with an inert gas before sealing is also a good practice.[2]
-
-
Q5: What should I do in case of a spill?
Degradation
-
Q6: What are the main degradation pathways for this compound?
-
A6: The primary degradation pathway is hydrolysis due to reaction with water, leading to the formation of an amine and subsequently a urea derivative. Aromatic isocyanates can also undergo thermal decomposition at elevated temperatures (typically above 180°C).[8]
-
-
Q7: Can this compound dimerize or polymerize during storage?
-
A7: While some isocyanates like pure MDI can dimerize at ambient temperatures, this is less common for monofunctional isocyanates under proper storage conditions.[5] However, exposure to certain catalysts or high temperatures can promote polymerization.
-
Quantitative Data Summary
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3][4] |
| In Solvent | -80°C | 6 months | [3][4] |
| In Solvent | -20°C | 1 month | [3][4] |
Experimental Protocols
Protocol for Assessing Purity via Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a quick method to assess the integrity of the isocyanate group in this compound.
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet or use an ATR-FTIR spectrometer.
-
For solutions, use a liquid cell compatible with the solvent. Ensure the solvent does not have strong absorbance in the region of interest.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Look for the characteristic strong, sharp absorption band of the isocyanate group (-N=C=O) between 2250 and 2280 cm⁻¹.
-
The presence of a broad peak around 3300-3500 cm⁻¹ (N-H stretch) and a peak around 1630-1680 cm⁻¹ (C=O stretch of urea) would indicate the formation of urea due to moisture degradation.
-
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Recommended workflow for handling this compound to prevent degradation.
References
- 1. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 2. resinlab.com [resinlab.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. icheme.org [icheme.org]
- 6. mdpi.com [mdpi.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Derivatized Analytes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve poor chromatographic peak shapes encountered when analyzing derivatized analytes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape with derivatized analytes?
Poor peak shape in the chromatography of derivatized analytes can stem from several factors, often related to the derivatization process itself or the chromatographic conditions. Key causes include incomplete derivatization reactions, the presence of interfering byproducts, and suboptimal chromatographic parameters that are not suited for the derivatized form of the analyte.
Q2: How does incomplete derivatization affect peak shape?
Incomplete derivatization results in the presence of both the derivatized and underivatized analyte in the sample. These two forms will have different chromatographic behaviors, often leading to split peaks or tailing peaks as the underivatized, more polar analyte may interact more strongly with active sites in the column.[1] To achieve a high completion percentage, it's crucial to optimize reaction parameters like temperature, time, and reagent concentration.
Q3: Can the derivatization reagent itself cause peak problems?
Yes, excess or unreacted derivatization reagent, as well as reaction byproducts, can co-elute with the analyte of interest, causing peak distortion or the appearance of extra peaks. It is recommended to use the derivatizing reagent in excess to drive the reaction to completion, but this necessitates a sample cleanup step or chromatographic conditions that separate these interferences from the analyte peak.
Troubleshooting Guides
This section provides detailed guides to address specific peak shape issues.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[2]
Possible Causes & Solutions for Derivatized Analytes:
| Cause | Recommended Solution |
| Secondary Interactions | Strong interactions between the derivatized analyte and active sites (e.g., silanol groups) on the column packing can cause tailing.[1][3] For basic analytes, operating at a lower pH can protonate silanol groups and minimize these interactions.[2] Using an end-capped column can also reduce surface activity.[1][2] |
| Incomplete Derivatization | The unreacted, often more polar, analyte can interact strongly with the stationary phase, leading to tailing. Optimize derivatization conditions (temperature, time, reagent ratio) to ensure complete reaction. |
| Column Overload | Injecting too much sample can saturate the stationary phase.[3] Reduce the injection volume or dilute the sample. |
| Extra-Column Effects | Dead volumes in tubing or fittings can cause peak broadening and tailing.[3] Ensure all connections are secure and use tubing with appropriate inner diameter. |
| Contaminants | Impurities in the sample or from the derivatization process can enhance secondary interactions.[2] Ensure high purity of reagents and solvents. |
Issue 2: Peak Fronting
Peak fronting is the inverse of tailing, with the first half of the peak being broader than the second half.[2]
Possible Causes & Solutions for Derivatized Analytes:
| Cause | Recommended Solution |
| Column Overload | This is a very common cause of peak fronting.[4][5] It can be due to excessive sample volume or concentration.[2][4] The solution is to inject a smaller volume or a more dilute sample.[4] For GC, operating in split mode can help.[4] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase (in LC) or incompatible with the stationary phase (in GC), peak fronting can occur, especially for early eluting peaks.[4][6] If possible, dissolve the sample in the mobile phase or a weaker solvent.[4] |
| Column Degradation | A void or collapse at the head of the column can lead to fronting.[2][5][7] This is often indicated if all peaks in the chromatogram exhibit fronting. Replacing the column is the only solution.[7] |
| Low Temperature | In some cases, especially in GC, a temperature that is too low can contribute to fronting.[8] |
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single analyte.[9][10]
Possible Causes & Solutions for Derivatized Analytes:
| Cause | Recommended Solution |
| Incomplete Derivatization / Isomer Formation | If the derivatization is incomplete, both the derivatized and underivatized forms may be present, leading to two peaks. Similarly, some derivatization reactions can produce isomers that are separated by the column. Optimize the derivatization reaction to favor a single product. For sugars, TMS derivatization can lead to multiple peaks due to mutarotation; forming an oxime prior to TMS derivatization can prevent this.[11] |
| Injection Issues | A partially blocked frit or a void at the head of the column can cause the sample to be introduced unevenly, resulting in split peaks for all analytes in the chromatogram.[2][10] Replacing the frit or the column is necessary. |
| Sample Solvent Mismatch | Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting.[12] The sample should ideally be dissolved in the mobile phase. |
| Co-elution | What appears to be a split peak may actually be two different, closely eluting compounds.[10][12] To verify, inject a smaller sample volume; if two distinct peaks become apparent, the issue is co-elution, and the separation method needs to be improved.[10] |
Issue 4: Broad Peaks
Broad peaks are wider than expected and can compromise resolution and sensitivity.[9][13]
Possible Causes & Solutions for Derivatized Analytes:
| Cause | Recommended Solution |
| Slow Derivatization Kinetics | If the derivatization reaction is slow and continues on-column, it can lead to broad peaks. Ensure the reaction has gone to completion before injection. |
| Extra-Column Volume | Excessive volume in tubing, fittings, or the detector cell can cause significant peak broadening.[13] Minimize tubing length and use appropriate inner diameters. |
| Column Deterioration | A loss of stationary phase or degradation of the packing material will lead to broader peaks.[9][14] This is often accompanied by a decrease in column efficiency (plate number). |
| Improper Flow Rate | A flow rate that is too slow can increase longitudinal diffusion, leading to broader peaks.[8] |
| Sample Diffusion | Large injection volumes or using a strong injection solvent can cause the initial sample band to be too wide.[9][13] |
Experimental Protocols
Protocol 1: Optimizing a Silylation Reaction for GC Analysis
This protocol outlines a general procedure for optimizing the derivatization of an analyte with hydroxyl or carboxyl groups using a silylating agent like BSTFA.
-
Reagent Preparation : Prepare a stock solution of your analyte in a dry, aprotic solvent (e.g., acetonitrile, pyridine).
-
Initial Reaction : In a reaction vial, add a known amount of the analyte stock solution. Add the silylating reagent (e.g., BSTFA) in at least a 2:1 molar ratio of reagent to active hydrogens on the analyte.
-
Temperature Optimization : Set up a series of reactions at different temperatures (e.g., 60°C, 75°C, 90°C).[15]
-
Time Optimization : For each temperature, run the reaction for different durations (e.g., 15 min, 30 min, 60 min, 120 min).
-
Analysis : Inject an aliquot of each reaction mixture into the GC system.
-
Evaluation : Analyze the resulting chromatograms. The optimal conditions will yield a single, sharp, symmetrical peak for the derivatized analyte with the maximum peak area. Look for the disappearance of the underivatized analyte peak and the absence of peak tailing or splitting.
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Impact of derivatization on chromatography.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. support.waters.com [support.waters.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. quora.com [quora.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. academic.oup.com [academic.oup.com]
- 12. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. google.com [google.com]
- 15. youtube.com [youtube.com]
Minimizing matrix effects in biological samples derivatized with Ethyl 4-isocyanatobenzoate-d4.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ethyl 4-isocyanatobenzoate-d4 for the derivatization of biological samples. The focus is on identifying and minimizing matrix effects to ensure accurate and reproducible quantification by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analytical workflow.
Q1: My derivatized analyte signal is low or completely absent. What are the potential causes and solutions?
A1: Low or no signal can stem from issues with the derivatization reaction itself or from severe signal suppression during analysis.
-
Incomplete Derivatization:
-
Cause: The reaction conditions may be suboptimal. This compound reacts with primary and secondary amines. The reaction efficiency can be affected by pH, solvent, temperature, and reaction time.
-
Solution: Ensure the reaction buffer is at the optimal pH (typically basic, around pH 9) to deprotonate the amine group, making it nucleophilic. Optimize the concentration of the derivatization reagent, reaction time, and temperature.
-
-
Reagent Degradation:
-
Cause: Isocyanates are sensitive to moisture and can degrade over time.
-
Solution: Store this compound under anhydrous conditions, preferably in a desiccator.[1] Use fresh solutions of the reagent for each experiment.
-
-
Severe Ion Suppression:
-
Cause: Co-eluting matrix components, especially phospholipids from plasma or serum samples, can compete with the analyte for ionization in the MS source, drastically reducing its signal.[2][3]
-
Solution: Implement more rigorous sample cleanup procedures. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering compounds than simple protein precipitation.[4][5] Additionally, optimizing chromatographic separation to move the analyte's retention time away from regions of high matrix interference is crucial.[6]
-
Q2: I'm observing high variability and poor reproducibility in my results. Could this be a matrix effect?
A2: Yes, high variability is a classic sign of inconsistent matrix effects.
-
Cause: The composition and concentration of matrix components can vary significantly from one biological sample to another (e.g., blood samples from different individuals).[6] This leads to different degrees of ion suppression or enhancement for each sample, causing poor reproducibility.[4][7]
-
Solutions:
-
Improve Sample Preparation: Utilize a robust sample preparation method that effectively removes the majority of matrix components. SPE, particularly methods targeting phospholipid removal like HybridSPE, can significantly improve consistency.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. A SIL-IS is the gold standard as it compensates for variations in both sample processing and ionization efficiency.[5][8]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to ensure that they are affected by the matrix in a similar way.[9]
-
Q3: How can I confirm that ion suppression is the cause of my issues?
A3: There are specific experiments to diagnose and pinpoint ion suppression.
-
Cause: Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[10] This is a major issue in ESI-MS.[6]
-
Solutions (Diagnostic Methods):
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression in your chromatogram. A constant flow of your derivatized analyte is infused into the MS source after the analytical column, while a blank, extracted matrix sample is injected. Any dip in the constant signal indicates a point where matrix components are eluting and causing suppression.[7][9][11]
-
Post-Extraction Spike Analysis: This quantitative approach compares the signal of an analyte spiked into a blank matrix after extraction with the signal of the same analyte in a clean solvent. A lower signal in the matrix sample confirms the presence of ion suppression and allows you to calculate its magnitude.[11]
-
Q4: My chromatographic peak shape is poor (tailing, fronting, or splitting). What should I investigate?
A4: Poor peak shape can be caused by both chromatographic issues and matrix interferences.
-
Causes & Solutions:
-
Column Contamination: Endogenous materials from the matrix can accumulate on the analytical column, leading to peak distortion.[3][12] Implement a column washing step after each run or periodically flush the column with a strong solvent to remove contaminants.[12] Using a guard column can also protect the analytical column.[12]
-
Matrix Overload: Injecting a sample that is too "dirty" can overload the column, leading to split or broad peaks.[12] Diluting the sample extract can sometimes help, but this may compromise sensitivity.[8] The primary solution is better sample cleanup.
-
Chromatographic Conditions: Ensure the mobile phase is compatible with your analyte and column. Poorly optimized gradient elution or incorrect pH can lead to peak tailing or fronting.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS bioanalysis?
A1: Matrix effects are the influence of all components in a sample, other than the analyte of interest, on the analyte's quantification. These effects typically manifest as ion suppression or, less commonly, ion enhancement. In biological samples, common sources of matrix effects include salts, proteins, lipids (especially phospholipids), and metabolites.[3][10] These interferences can compromise the accuracy, precision, and sensitivity of an LC-MS/MS method.[4][9]
Q2: How does derivatization with this compound help in LC-MS analysis?
A2: Chemical derivatization is a strategy used to improve the analytical properties of target molecules.[13] this compound is used to:
-
Improve Ionization Efficiency: It adds a readily ionizable group to the target analyte, which can significantly enhance the signal intensity in the mass spectrometer.[13][14]
-
Enhance Chromatographic Retention: It can be used for highly polar compounds that have poor retention on reverse-phase columns, improving their separation from the solvent front and early-eluting matrix components.[13]
-
Increase Selectivity: Derivatization changes the mass of the analyte, moving it to a higher m/z region where there is often less background noise, thereby improving the signal-to-noise ratio.[14]
Q3: What are the most effective sample preparation techniques to reduce matrix effects?
A3: The choice of sample preparation technique is critical for minimizing matrix effects. The effectiveness generally increases with the selectivity of the method.
-
Protein Precipitation (PPT): This is the simplest method but often the least effective at removing matrix components other than proteins, such as phospholipids.[4] It is prone to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[5] Optimizing the pH and solvent choice is key to its success.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for removing matrix interferences.[5] It allows for targeted isolation of the analyte while washing away salts, phospholipids, and other contaminants. Polymeric SPE sorbents can offer robust and reproducible cleanup.[15]
Q4: Can the derivatization step itself help minimize matrix effects?
A4: Yes, indirectly. While derivatization doesn't remove matrix components, it alters the analyte's properties in ways that can help mitigate the impact of the matrix. By improving the analyte's chromatographic retention and moving it away from the "suppression zone" where most matrix components elute, the effect of ion suppression can be significantly reduced.[6] Furthermore, the significant increase in ionization efficiency can sometimes overcome moderate signal suppression.[14]
Q5: What are the recommended storage and handling procedures for this compound?
A5: Proper handling is crucial for reagent stability.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place.[16][17] It is sensitive to moisture and light.[16] Long-term storage in a desiccator is recommended.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as the compound can cause skin and eye irritation.[16][17] Handle in a well-ventilated area or a fume hood.[17] Prepare solutions fresh and avoid repeated exposure of the stock material to ambient air.
Data & Protocols
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Typical Phospholipid Removal Efficiency | Relative Potential for Matrix Effects | Key Advantages |
| Protein Precipitation (PPT) | Low (< 20%) | High | Simple, fast, low cost |
| Liquid-Liquid Extraction (LLE) | Moderate-High (60-90%) | Moderate | Good removal of polar interferences |
| Solid-Phase Extraction (SPE) | High (> 95%) | Low | Highly selective, excellent cleanup[15] |
| HybridSPE®-Phospholipid | Very High (> 99%) | Very Low | Specifically targets phospholipids[2][15] |
Data compiled from principles described in cited literature.[2][4][15]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids
-
Pre-treatment: Add 200 µL of 0.1% formic acid in acetonitrile to 100 µL of plasma/serum sample to precipitate proteins.[15]
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through it.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the derivatized analyte with 1 mL of an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization with this compound
-
Sample Preparation: To 100 µL of sample extract (reconstituted after SPE), add the internal standard.
-
Buffering: Add 50 µL of a basic buffer (e.g., 0.75 M borate buffer, pH 9) to the sample.
-
Reagent Addition: Add 50 µL of this compound solution (e.g., 1 mg/mL in anhydrous acetonitrile).
-
Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 50-70°C) for a predetermined time (e.g., 30 minutes).[18] This step requires optimization for the specific analyte.
-
Quenching: Stop the reaction by adding a small volume of an acidic solution (e.g., 10 µL of 1% formic acid in water) to neutralize the base and consume excess reagent.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lambdalaboratory.com [lambdalaboratory.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. westliberty.edu [westliberty.edu]
- 17. fishersci.com [fishersci.com]
- 18. Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure [mdpi.com]
Technical Support Center: Overcoming Incomplete Derivatization Reactions with Isocyanates
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with incomplete derivatization reactions involving isocyanates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions that can occur during isocyanate derivatization, leading to incomplete reactions?
A1: Isocyanates are highly reactive electrophiles and can participate in several side reactions that compete with the desired derivatization of the target analyte. The most prevalent of these include:
-
Reaction with Water (Hydrolysis): Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. This newly formed amine can subsequently react with another isocyanate molecule, forming a disubstituted urea. This side reaction consumes the isocyanate and can introduce interfering byproducts.[1][2] The presence of moisture is a very common cause of incomplete derivatization.[3][4][5]
-
Self-Polymerization: Isocyanates can react with each other, particularly at elevated temperatures or in the presence of certain catalysts. This can lead to the formation of dimers (uretdiones) and trimers (isocyanurates), which reduces the amount of isocyanate available for the intended derivatization.[1]
-
Reaction with Other Nucleophiles: If other nucleophiles such as alcohols, primary or secondary amines, or carboxylic acids are present in the sample matrix or solvent, they will compete with the target analyte to react with the isocyanate.[1][2]
-
Formation of Allophanates and Biurets: The desired urethane or urea derivatives can sometimes undergo further reaction with excess isocyanate, especially at temperatures above 100-120°C, to form allophanates and biurets, respectively.[1]
Q2: How does the chemical structure of the isocyanate affect its reactivity and the potential for side reactions?
A2: The reactivity of isocyanates is significantly influenced by their chemical structure:
-
Aromatic vs. Aliphatic Isocyanates: Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring.[1] However, aliphatic isocyanates are less prone to forming carbon dioxide during the curing process when reacting with water.[3]
-
Steric Hindrance: Bulky substituents near the isocyanate group can decrease its reactivity due to steric hindrance, making the reaction slower.[1]
Q3: What is the role of a catalyst in isocyanate derivatization, and can it contribute to side reactions?
A3: Catalysts are frequently employed to accelerate the rate of the desired derivatization reaction. Common catalysts include tertiary amines and organometallic compounds like dibutyltin dilaurate (DBTDL).[1] However, the choice of catalyst is crucial, as some can also promote unwanted side reactions. For instance, certain catalysts can accelerate the trimerization of isocyanates to form isocyanurates or the formation of allophanates.[1] While organotin catalysts are effective, they are often not selective and can catalyze the reaction of isocyanates with both hydroxyl groups and water.[6]
Q4: How does temperature influence the outcome of an isocyanate derivatization?
A4: Temperature is a critical parameter. While higher temperatures generally increase the rate of the desired reaction, they can also disproportionately accelerate side reactions. For example, the formation of allophanates and biurets becomes more significant at temperatures above 100-120°C.[1] For less reactive analytes, gentle heating (e.g., 40-60°C) may be necessary, while for highly reactive analytes, cooling the reaction may be required to control it.[2]
Q5: How does the choice of solvent impact the efficiency of the derivatization?
A5: The solvent can have a significant effect on the derivatization process. The polarity of the solvent can influence reaction rates; for example, the reaction of phenols with tolylene-2,4-diisocyanate is accelerated in more polar solvents. It is critical to use dry (anhydrous) solvents to minimize the reaction of isocyanates with water.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Derivative
| Possible Cause | Suggested Solution |
| Presence of moisture in the sample or reagents. [1][3][4] | Thoroughly dry all solvents and glassware before use. Consider using a desiccant or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Competition from other nucleophiles in the sample matrix (e.g., water, alcohols, amines). [1][2] | Use a highly reactive derivatizing agent to outcompete other nucleophiles. A sample cleanup step to remove interfering compounds prior to derivatization may be necessary.[1] |
| Incorrect stoichiometry (insufficient derivatizing agent). [1][2] | Ensure an excess of the derivatizing agent is used to drive the reaction to completion. A slight excess (e.g., 1.1-1.5 equivalents) is often recommended.[2] |
| Sub-optimal reaction temperature. [1][2] | Optimize the reaction temperature. A moderate temperature may be necessary to achieve a reasonable reaction rate without significantly promoting side reactions.[1] |
| Insufficient reaction time. [2] | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or GC) and extend the reaction time until the starting material is consumed.[2] |
Issue 2: Presence of Multiple or Unexpected Peaks in the Chromatogram
| Possible Cause | Suggested Solution |
| Formation of urea byproducts from reaction with water. [1] | This strongly indicates water contamination. Implement rigorous drying procedures for all reagents, solvents, and glassware.[1] |
| Isocyanate self-polymerization products (dimers, trimers). [1] | Optimize reaction conditions to minimize self-polymerization, such as lowering the temperature and avoiding catalysts known to promote trimerization.[1] |
| Incomplete reaction leading to the presence of both derivatized and underivatized analyte. | Re-optimize the reaction conditions, focusing on reaction time, temperature, and reagent concentration.[7] |
| Interference from the sample matrix. [1] | Analyze a blank sample matrix to identify potential interferences. A sample cleanup or extraction procedure may be required.[1] |
Quantitative Data Summary
Table 1: Relative Reactivity of Isocyanate Derivatizing Reagents
| Derivatizing Reagent | Abbreviation | Relative Reactivity with Phenyl Isocyanate |
| 1-(9-Anthracenylmethyl)piperazine | MAP | 100 |
| 1-(2-Methoxyphenyl)piperazine | MOPP | 88 |
| Tryptamine | TRYP | 30 |
| 9-(Methylaminomethyl)anthracene | MAMA | 25 |
Data sourced from a study comparing the reactivity of various derivatizing reagents with phenyl isocyanate.[8]
Experimental Protocols
Protocol 1: General Derivatization of Alcohols with Phenyl Isocyanate for GC Analysis
This protocol provides a general guideline for the derivatization of alcohol-containing samples. Optimization for specific analytes may be required.
Materials:
-
Sample containing alcohol analyte
-
Phenyl isocyanate
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
Methanol (for quenching)
-
Heating block or water bath
-
Autosampler vials with screw tops
Procedure:
-
Sample Preparation: Transfer 1 drop of the liquid sample or a precisely weighed amount of a solid sample into a screw-top autosampler vial.
-
Addition of Derivatizing Agent: Add a 1.1 to 1.5 molar excess of phenyl isocyanate to the vial.[2]
-
Reaction: Cap the vial tightly and heat for 15-60 minutes at 60°C. The optimal time and temperature may vary depending on the reactivity of the alcohol.[9]
-
Quenching: Cool the vial to room temperature. Add 1.0 mL of methanol to quench any unreacted phenyl isocyanate.[9]
-
Analysis: The sample is now ready for analysis by Gas Chromatography (GC).
Protocol 2: Derivatization of Isocyanates in Air Samples using 1-(9-Anthracenylmethyl)piperazine (MAP) for HPLC Analysis
This protocol is adapted for the analysis of airborne isocyanates.
Materials:
-
Air sample collected on a suitable filter or in an impinger solution
-
Derivatizing solution: 1-(9-Anthracenylmethyl)piperazine (MAP) in a suitable solvent (e.g., toluene)
-
Anhydrous acetonitrile
-
Acetic anhydride
-
HPLC system with fluorescence and/or UV detector
Procedure:
-
Sample Collection and Extraction: Extract the isocyanates from the collection media into the MAP derivatizing solution. The derivatization occurs during this extraction step.
-
Reaction Completion: Allow the reaction to proceed overnight at room temperature in a sealed vial to ensure complete derivatization.[1]
-
Acetylation of Excess Reagent: Add a small amount of acetic anhydride to the reaction mixture to acetylate any remaining unreacted MAP.[1]
-
Sample Preparation for HPLC: Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis, such as acetonitrile.[10]
-
Analysis: Inject an appropriate volume of the prepared sample into the HPLC system for analysis.[10]
Visualizations
Caption: A step-by-step workflow for troubleshooting incomplete derivatization.
Caption: Key reaction pathways in isocyanate derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resinlab.com [resinlab.com]
- 4. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 5. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 6. wernerblank.com [wernerblank.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization of Glycols - Chromatography Forum [chromforum.org]
- 10. epa.gov [epa.gov]
Technical Support Center: Ethyl 4-isocyanatobenzoate-d4 Derivatization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing derivatization reactions with Ethyl 4-isocyanatobenzoate-d4. Particular focus is given to mitigating the impact of moisture, a critical factor for achieving high derivatization efficiency and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound for derivatization?
A1: this compound is a chemical derivatizing agent used to modify analytes containing primary or secondary amine functional groups. This derivatization is often employed in analytical chemistry, particularly for mass spectrometry (MS) and gas chromatography (GC) applications. The key benefits include enhancing the analyte's volatility, improving its chromatographic properties, and increasing its detection sensitivity. The deuterium labeling (d4) provides a distinct mass shift, which is useful for isotopic dilution methods and for distinguishing the derivatized analyte from endogenous compounds in complex matrices.
Q2: How does moisture negatively impact my derivatization reaction with this compound?
A2: Moisture is highly detrimental to derivatization reactions involving isocyanates like this compound.[1][2] The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with water (H₂O) in a competing and undesirable side reaction.[3][4] This reaction leads to the formation of an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[2][4] The newly formed amine can further react with another molecule of the isocyanate reagent, forming a urea byproduct.[3] This process consumes the derivatizing reagent, reduces the yield of the desired analyte derivative, and can interfere with chromatographic analysis.[1]
Q3: What are the ideal storage conditions for this compound to prevent moisture contamination?
A3: To maintain its reactivity, this compound should be stored in a tightly sealed container in a desiccator at 2-8°C. It is crucial to minimize its exposure to atmospheric moisture. When not in use, the container should be securely closed and stored in a dry environment.
Q4: I am observing low or no product peak in my chromatogram. What are the possible causes?
A4: Low or no product peak is a common issue that can arise from several factors. The most probable cause is the presence of moisture in your reaction system, which degrades the derivatizing reagent.[1][2] Other potential causes include impure reagents, incorrect reaction temperature, insufficient amount of the derivatizing agent, or the presence of other nucleophilic compounds in your sample that compete with your analyte. A systematic troubleshooting approach is recommended to identify and resolve the issue.
Q5: Can I use solvents directly from the bottle for my derivatization reaction?
A5: It is strongly advised to use anhydrous (dry) solvents for your derivatization reaction. Solvents can absorb moisture from the atmosphere, which can then interfere with the reaction.[1] It is best practice to use freshly opened anhydrous solvents or to dry the solvents using appropriate methods, such as passing them through a column of activated alumina or using molecular sieves.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during derivatization with this compound.
Issue 1: Low Derivatization Yield
| Possible Cause | Recommended Action |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).[1][2] |
| Degraded Reagent | Use a fresh vial of this compound. Ensure proper storage of the reagent in a dry environment at the recommended temperature. |
| Incorrect Stoichiometry | Increase the molar excess of the derivatizing reagent to the analyte. A 2 to 10-fold excess is a good starting point. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating (e.g., 50-70°C) may be required to drive the reaction to completion. Monitor for potential degradation of the analyte or derivative at higher temperatures. |
| Presence of Competing Nucleophiles | If your sample matrix contains other primary or secondary amines, or alcohols, consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove these interfering substances.[1] |
Issue 2: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Recommended Action |
| Urea Byproduct Formation | This is a strong indicator of moisture contamination. The urea byproduct is formed from the reaction of the amine (generated from the isocyanate-water reaction) with another isocyanate molecule.[3] Implement rigorous drying procedures for all components of the reaction. |
| Reagent Impurities | Run a blank analysis of the derivatizing reagent to check for impurities. If significant impurity peaks are observed, consider purifying the reagent or obtaining it from a different supplier. |
| Analyte Degradation | If the analyte is thermally labile, high reaction temperatures can lead to its degradation. Try performing the derivatization at a lower temperature for a longer duration. |
Data Presentation
The presence of water in the reaction mixture will significantly decrease the yield of the desired derivatized product due to the competitive reaction of this compound with water. The following table provides an estimated impact of moisture on the derivatization efficiency based on the principles of isocyanate chemistry.
Table 1: Estimated Impact of Moisture on Derivatization Yield
| Water Content in Reaction Solvent (v/v) | Estimated Derivatization Efficiency (%) | Observations |
| < 0.001% (Anhydrous) | > 95% | Ideal condition for maximal yield. |
| 0.01% | 70 - 80% | A noticeable decrease in yield is expected. |
| 0.05% | 40 - 60% | Significant loss of product due to reagent consumption by water. |
| 0.1% | < 30% | The reaction is severely hampered; urea byproduct peaks may be prominent. |
| > 0.5% | < 5% | Derivatization is unlikely to be successful. |
Note: These values are estimates and the actual impact may vary depending on the specific reaction conditions (temperature, reaction time, and analyte concentration).
Experimental Protocols
General Protocol for Derivatization of Primary Amines (e.g., Amphetamines) in Solution
This protocol provides a general procedure for the derivatization of a primary amine analyte in a non-aqueous solvent.
Materials:
-
This compound
-
Anhydrous acetonitrile (or other suitable aprotic solvent like ethyl acetate)
-
Analyte standard or sample extract dissolved in anhydrous solvent
-
Oven-dried glassware (e.g., autosampler vials with inserts, micro-reaction vessels)
-
Inert gas (Nitrogen or Argon)
-
Heating block or water bath
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh.
-
Prepare a solution of your analyte (e.g., amphetamine standard) in anhydrous acetonitrile at a suitable concentration (e.g., 100 µg/mL).
-
-
Derivatization Reaction:
-
In a clean, dry micro-reaction vessel, add 100 µL of the analyte solution.
-
Add 100 µL of the this compound solution. This provides a significant molar excess of the derivatizing reagent.
-
Gently vortex the mixture for 10-15 seconds.
-
Seal the vessel tightly.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for direct analysis by GC-MS or LC-MS.
-
Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent for analysis.
-
Visualizations
Chemical Reaction Pathways
Caption: Desired vs. Undesired Reactions.
Experimental Workflow for Derivatization
Caption: Key steps in the derivatization process.
Troubleshooting Logic for Low Derivatization Yield
Caption: A step-by-step troubleshooting guide.
References
Addressing isotopic exchange issues with deuterated standards.
Welcome to the technical support center for deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to isotopic exchange with deuterated internal standards in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2] This is a significant concern in quantitative mass spectrometry because it alters the mass of the internal standard.[1] The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration.[1] In severe cases, the deuterated standard can be converted to the unlabeled analyte, creating a false positive signal.[1][3]
Q2: Which deuterium positions on a molecule are most susceptible to exchange?
The stability of a deuterium label is highly dependent on its position within the molecule.[1][2] Deuterium atoms are most likely to exchange when they are in the following labile positions:
-
Attached to heteroatoms: Labels on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly labile and readily exchange with protons from protic solvents like water or methanol.[1][2]
-
Adjacent to a carbonyl group (alpha-protons): These deuterium atoms can be exchanged through a process called keto-enol tautomerism, especially under acidic or basic conditions.[1][2]
-
Certain aromatic positions: Some positions on aromatic rings can also be prone to exchange depending on the specific pH or temperature conditions.[1][2]
Deuterium labels on aliphatic chains or on aromatic rings not adjacent to activating groups are generally considered more stable.[1]
Q3: What experimental factors promote deuterium exchange?
Several environmental and experimental factors can influence the rate and extent of deuterium exchange:
-
pH: The rate of exchange is catalyzed by both acids and bases.[1][2] It is generally slowest at a pH of approximately 2.5 to 3.[1][2][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][4] It is often recommended to work at low temperatures (e.g., 0-4°C) to minimize this effect.[1][4]
-
Solvent: Protic solvents, such as water and methanol, can readily donate protons and facilitate the loss of deuterium.[1] Aprotic solvents like acetonitrile, tetrahydrofuran, and dioxane are preferred when possible.[1]
-
Time: The longer a deuterated standard is exposed to unfavorable conditions (e.g., high temperature, protic solvents), the greater the extent of back-exchange.[4] Rapid analysis is therefore crucial.[4]
Q4: Are there more stable alternatives to deuterated standards?
Yes, while deuterated standards are often used due to their cost-effectiveness and availability, other stable isotope-labeled standards are less prone to isotopic exchange.[2][5] Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled standards are not susceptible to exchange under typical analytical conditions and are considered more robust and reliable choices, especially for methods requiring high accuracy and precision.[2][5]
Troubleshooting Guides
Problem 1: My analyte concentration appears artificially high and inconsistent.
Possible Cause: This is a classic symptom of deuterium back-exchange.[1] If the deuterated internal standard (D-IS) is exchanging its deuterium atoms for hydrogen, its measured concentration will decrease, leading to a calculated overestimation of the analyte concentration.[1]
Troubleshooting Steps:
-
Review the Labeling Position: Check the certificate of analysis for your deuterated standard to confirm the location of the deuterium labels.[6] Avoid standards with labels on known exchangeable sites like -OH, -NH, or carboxyl groups if your experimental conditions are not strictly controlled.[6]
-
Evaluate Solvent and pH Stability:
-
Incubate a solution of the D-IS in your sample diluent and mobile phase for a duration equivalent to your typical sample processing and analysis time.[6]
-
Re-inject this solution and monitor for any increase in the signal corresponding to the unlabeled analyte.[6] A significant increase is a direct indicator of H/D exchange.[6]
-
Maintain a neutral pH for your samples and mobile phases whenever possible, as both acidic and basic conditions can accelerate exchange.[6]
-
-
Control Temperature: Store and process samples at low temperatures (e.g., 4°C) to minimize the rate of exchange.[1]
Problem 2: The response of my deuterated internal standard is inconsistent or drifting during an analytical run.
Possible Cause: This could be due to ongoing isotopic exchange in the processed samples stored in the autosampler.[1] The changing concentration of the correct isotopic form of the standard will lead to inconsistent analytical results.[1]
Troubleshooting Steps:
-
Perform a Time-Point Analysis:
-
Inject a freshly prepared sample immediately after preparation (T=0) to establish a baseline.[2]
-
Re-inject the same sample at various time points (e.g., 4, 8, 12, 24 hours) while it is stored in the autosampler.[6]
-
A significant and progressive decrease in the D-IS signal, or an increase in the unlabeled analyte signal, indicates instability.[1][2]
-
-
Optimize Autosampler Conditions:
Data Presentation: Factors Influencing Isotopic Exchange
The following table summarizes the general impact of various experimental conditions on the rate of hydrogen-deuterium exchange.
| Factor | Condition Promoting Exchange | Risk Level | Mitigation Strategy |
| pH | High (>7) or Low (<2.5) | High | Maintain pH between 2.5 and 7.[1] |
| Temperature | High | High | Store and analyze samples at low temperatures (e.g., 4°C).[1] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[1] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions.[1] |
| Alpha to Carbonyl | Moderate | Be cautious with pH and temperature.[1] | |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[1] |
Key Experimental Protocols
Protocol 1: Assessment of H/D Back-Exchange Stability
Objective: To determine the stability of the deuterium label under conditions relevant to experimental use (e.g., in a specific buffer or biological matrix).[7]
Methodology:
-
Sample Preparation:
-
Incubation:
-
Sample Quenching and Extraction:
-
Analysis:
-
Data Interpretation:
-
Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[7]
-
Protocol 2: Evaluation of Isotopic Purity
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[6]
Methodology:
-
Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[6]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.[6]
-
Data Analysis:
-
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[6]
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data, especially at the lower limit of quantification.[6]
-
Visualizations
Caption: Mechanism of H/D Back-Exchange leading to inaccurate quantification.
Caption: Troubleshooting workflow for suspected isotopic exchange issues.
References
Linearity problems in LC-MS/MS quantification using stable isotope-labeled standards.
Welcome to the technical support center for troubleshooting linearity problems in LC-MS/MS quantification using stable isotope-labeled internal standards (SIL-IS). This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during bioanalytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linearity in my calibration curve?
Non-linearity in LC-MS/MS calibration curves is a frequent observation and can stem from several sources.[1][2][3] The most common causes include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[4][5][6][7] This effect can be variable and unpredictable.[4]
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become saturated, meaning it cannot accurately measure the increasing number of ions.[2][8] This typically leads to a flattening of the curve at the upper concentration range.[2]
-
Ion Source Saturation/Ion Suppression: Similar to detector saturation, the ionization process in the ion source can become limited at high concentrations. This can be due to competition for ionization between analyte molecules or between the analyte and the SIL-IS.[2][9][10]
-
Issues with the Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Cross-signal contributions ("crosstalk"): The analyte signal may have a contribution from the SIL-IS and vice versa, which can become problematic in non-linear systems.[11][12]
-
Isotopic Instability: Deuterium-labeled standards, in particular, can sometimes exhibit back-exchange with hydrogen, altering their concentration.[4]
-
Chromatographic Separation: In some cases, especially with deuterium-labeled standards, the SIL-IS may have a slightly different retention time than the analyte, leading to differential matrix effects.[4][13]
-
-
Analyte/Metabolite Stability: Degradation of the analyte or its internal standard during sample preparation or analysis can lead to a loss of signal and non-linearity.[13][14]
-
Formation of Dimers or Multimers: At high concentrations, the analyte may form dimers or other multimers, which are not detected at the target m/z, causing the signal to plateau.[1][2]
Q2: My calibration curve is non-linear at the high concentration end. What should I do?
This is a classic sign of detector or ion source saturation.[2][8] Here’s a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Dilute the Upper Limit of Quantitation (ULOQ) Samples: The most straightforward solution is to dilute the high concentration standards and quality control (QC) samples to bring them within the linear range of the detector.[10]
-
Optimize MS Detector Settings: It may be possible to reduce the detector gain or use a less abundant product ion for quantification to decrease the signal intensity and avoid saturation.[2]
-
Evaluate Ion Source Parameters: Adjusting ion source parameters like spray voltage or gas flows can sometimes mitigate ion suppression at high concentrations.
-
Use a Quadratic or Weighted Regression Model: If the non-linearity is predictable and reproducible, using a non-linear regression model (e.g., quadratic) with appropriate weighting (e.g., 1/x or 1/x²) can be a valid approach.[1][3][15] However, the underlying cause should still be investigated.
Quantitative Data Example: Detector Saturation
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Expected Linear Response | % Deviation |
| 1 | 1,500 | 500,000 | 0.003 | 0.003 | 0.0% |
| 10 | 15,500 | 510,000 | 0.030 | 0.030 | 0.0% |
| 100 | 152,000 | 495,000 | 0.307 | 0.300 | 2.3% |
| 500 | 745,000 | 505,000 | 1.475 | 1.500 | -1.7% |
| 1000 | 1,200,000 | 490,000 | 2.449 | 3.000 | -18.4% |
| 2000 | 1,250,000 | 480,000 | 2.604 | 6.000 | -56.6% |
In this example, a significant negative deviation is observed at concentrations of 1000 ng/mL and above, indicating detector saturation.
Q3: I'm observing poor linearity at the low concentration end of my curve. What's the likely cause?
Poor linearity at the lower limit of quantitation (LLOQ) often points to issues with background noise, matrix effects, or analyte adsorption.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
-
Improve Sample Preparation: Develop a more efficient sample clean-up procedure to remove interfering matrix components.[16]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from co-eluting matrix components.
-
Check for Adsorption: Analyte adsorption to vials, tubing, or the column can be significant at low concentrations. Consider using different vial materials or adding a small amount of an organic solvent or a competing compound to the sample.
-
Evaluate Background Noise: A high chemical background can interfere with the detection of low-level signals.[17] Ensure high-purity solvents and reagents are used.
Quantitative Data Example: Matrix Suppression at LLOQ
| Analyte Conc. (ng/mL) | Analyte Peak Area (Neat) | Analyte Peak Area (Matrix) | IS Peak Area (Matrix) | Area Ratio (Analyte/IS) | % Suppression |
| 0.1 | 150 | 80 | 490,000 | 0.00016 | 46.7% |
| 0.5 | 750 | 550 | 505,000 | 0.00109 | 26.7% |
| 1 | 1,500 | 1,300 | 500,000 | 0.00260 | 13.3% |
| 5 | 7,500 | 7,200 | 495,000 | 0.01455 | 4.0% |
| 10 | 15,000 | 14,800 | 510,000 | 0.02902 | 1.3% |
This table illustrates significant ion suppression at the lowest concentrations, which improves as the analyte concentration increases.
Q4: My internal standard response is not consistent across the calibration curve. Why is this happening?
An ideal SIL-IS should exhibit a consistent response across all calibration standards and samples.[11] Variations in the IS response can indicate several problems:
-
Matrix Effects: The IS, even though isotopically labeled, may not be perfectly co-eluting with the analyte, leading to differential matrix effects.[4]
-
Ion Suppression from Analyte: At high concentrations, the analyte itself can suppress the ionization of the internal standard.[10][18]
-
Cross-Contamination: Ensure there is no significant contribution of the analyte's signal to the IS's mass transition and vice-versa.
-
Pipetting or Dilution Errors: Inconsistent IS response can be a simple indicator of errors in sample preparation.
Troubleshooting Workflow: Inconsistent Internal Standard Response
Caption: Troubleshooting workflow for inconsistent internal standard response.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary cause of non-linearity and variability in LC-MS/MS assays.[5][6]
Experimental Protocol: Post-Column Infusion
-
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
-
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Blank, extracted matrix sample
-
Solution of the analyte and internal standard at a mid-range concentration.
-
-
Procedure:
-
Set up the LC system with the analytical column and mobile phases.
-
Use a T-connector to introduce a constant flow of the analyte and IS solution into the mobile phase stream after the analytical column and before the MS ion source.
-
Inject the blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the analyte and IS. A stable baseline should be observed.
-
Any dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.
-
-
Interpretation: If significant suppression or enhancement is observed at or near the retention time of the analyte, chromatographic or sample preparation methods need to be optimized.
Logical Relationship: Cause and Effect of Matrix Effects
Caption: Causes and effects of matrix interference in LC-MS/MS.
Guide 2: Addressing Issues with Stable Isotope-Labeled Internal Standards
While SIL-IS are the gold standard, they are not infallible.[13][14][19]
Experimental Protocol: Evaluating SIL-IS Suitability
-
Objective: To confirm the chosen SIL-IS is appropriate for the assay.
-
Experiments:
-
Isotopic Purity and Crosstalk Check:
-
Inject a high concentration solution of the analyte and check for any signal in the IS MRM transition.
-
Inject a solution of the SIL-IS and check for any signal in the analyte MRM transition.
-
The contribution should be negligible (e.g., <0.1%).
-
-
Chromatographic Co-elution:
-
Overlay the chromatograms of the analyte and the SIL-IS.
-
The retention times should be as close as possible, ideally with a resolution (Rs) of less than 1.5. Deuterium-labeled standards are more prone to slight shifts in retention time.
-
-
Stability Assessment:
-
Incubate the SIL-IS in the sample matrix at the same conditions as the analyte stability experiments (e.g., bench-top, freeze-thaw, long-term storage).
-
Analyze the samples and ensure the IS response remains consistent.
-
-
Experimental Workflow: SIL-IS Validation
Caption: Workflow for the validation of a stable isotope-labeled internal standard.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. waters.com [waters.com]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nebiolab.com [nebiolab.com]
- 8. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Amine Derivatizing Agents: Ethyl 4-isocyanatobenzoate-d4 in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly in metabolomics and drug development, the accurate quantification of amine-containing compounds is paramount. Chemical derivatization is a widely employed strategy to enhance the analytical performance of these molecules in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of Ethyl 4-isocyanatobenzoate-d4 with other commonly used amine derivatizing agents, supported by available data and established chemical principles.
Introduction to Amine Derivatization for LC-MS Analysis
Primary and secondary amines often exhibit poor retention on reversed-phase liquid chromatography columns and can have variable ionization efficiencies in mass spectrometry. Derivatization addresses these challenges by chemically modifying the amine group to introduce desirable properties such as increased hydrophobicity, improved ionization efficiency, and the ability to introduce a stable isotope label for robust quantification.
This guide focuses on the comparison of this compound, a deuterated isocyanate-based reagent, with two of the most prevalent classes of amine derivatizing agents: sulfonyl chlorides (e.g., Dansyl Chloride) and chloroformates (e.g., 9-fluorenylmethyloxycarbonyl chloride or FMOC-Cl).
The Chemistry of Derivatization
The fundamental principle of amine derivatization involves the reaction of a nucleophilic amine with an electrophilic reagent. The choice of reagent dictates the properties of the resulting derivative.
Caption: Reaction pathways of an amine with different derivatizing agents.
Performance Comparison of Derivatizing Agents
The selection of an appropriate derivatizing agent is critical and depends on the specific analytical requirements, such as the desired sensitivity, the nature of the analyte, and the complexity of the sample matrix. The following tables summarize the key performance characteristics of this compound in comparison to Dansyl Chloride and FMOC-Cl.
Table 1: General Performance Characteristics
| Feature | This compound | Dansyl Chloride | FMOC-Cl |
| Reaction Target | Primary & Secondary Amines | Primary & Secondary Amines, Phenols | Primary & Secondary Amines |
| Derivative Type | Deuterated Urea | Sulfonamide | Carbamate |
| Reaction Speed | Generally very fast (seconds to minutes) | Moderate (30-60 minutes) | Fast (minutes) |
| Reaction pH | Typically neutral to slightly basic | Basic (pH 9-10) | Basic (pH 8-9) |
| Byproducts | Minimal, if any, under anhydrous conditions | HCl, Sulfonic acid (from hydrolysis) | HCl, FMOC-OH (from hydrolysis) |
| Isotopic Labeling | Intrinsic (d4) | Requires separate labeled reagent | Requires separate labeled reagent |
Table 2: Analytical Performance in LC-MS
| Feature | This compound Derivative | Dansyl Derivative | FMOC Derivative |
| Derivative Stability | Generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions. | Very stable. | Stable under acidic conditions, labile under basic conditions. |
| Ionization Efficiency (ESI+) | Good, due to the presence of the ester and urea moieties. | Excellent, due to the tertiary amine in the dansyl group.[1] | Good. |
| Chromatographic Retention | Significant increase in hydrophobicity and retention on reversed-phase columns. | Significant increase in hydrophobicity. | Significant increase in hydrophobicity. |
| MS/MS Fragmentation | Predictable fragmentation, often involving cleavage of the urea bond.[2] The d4 label provides a unique mass shift. | Characteristic fragmentation of the dansyl group. | Characteristic fragmentation involving the fluorenyl group. |
| Sensitivity Enhancement | Expected to be significant due to improved chromatography and ionization. | High, a well-established reagent for enhancing sensitivity.[1] | High, widely used for sensitive amino acid analysis. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative protocols for amine derivatization using each of the compared reagents.
Protocol 1: Derivatization with this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound solution (e.g., 1 mg/mL in anhydrous acetonitrile)
-
Amine-containing sample dissolved in an appropriate anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Tertiary amine catalyst (optional, e.g., triethylamine or diisopropylethylamine), 1% in anhydrous acetonitrile
-
Quenching solution (e.g., 1% formic acid in water/acetonitrile 1:1 v/v)
Procedure:
-
To 50 µL of the amine sample solution in a microcentrifuge tube, add 10 µL of the tertiary amine catalyst (optional).
-
Add 50 µL of the this compound solution.
-
Vortex the mixture for 1 minute and let it react at room temperature for 15-30 minutes. The reaction is typically rapid.
-
Add 100 µL of the quenching solution to stop the reaction and hydrolyze excess reagent.
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Caption: Workflow for derivatization with this compound.
Protocol 2: Derivatization with Dansyl Chloride
Materials:
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone)
-
Amine-containing sample
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Quenching solution (e.g., 5% formic acid)
Procedure:
-
To 50 µL of the amine sample, add 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of Dansyl Chloride solution.
-
Vortex and incubate at 60°C for 30-60 minutes in the dark.
-
Cool the mixture to room temperature.
-
Add 50 µL of the quenching solution.
-
Centrifuge and transfer the supernatant for LC-MS analysis.[1]
Protocol 3: Derivatization with FMOC-Cl
Materials:
-
FMOC-Cl solution (e.g., 5 mg/mL in acetonitrile)
-
Amine-containing sample
-
Borate buffer (200 mM, pH 8.5)
-
Quenching solution (e.g., 1% heptylamine in mobile phase A)
Procedure:
-
To 50 µL of the amine sample, add 150 µL of borate buffer.
-
Add 200 µL of FMOC-Cl solution.
-
Vortex and let it react at room temperature for 5 minutes.
-
Add 100 µL of the quenching solution to react with excess FMOC-Cl.
-
Vortex for 1 minute.
-
Filter or centrifuge the sample before LC-MS analysis.
Advantages and Disadvantages
This compound
-
Advantages:
-
Provides a stable, intrinsic isotopic label for straightforward quantitative analysis using the isotope dilution method.
-
The reaction is typically very fast and proceeds under mild conditions.
-
Forms stable urea derivatives.
-
Significantly enhances chromatographic retention.
-
-
Disadvantages:
-
Highly reactive and sensitive to moisture, requiring anhydrous conditions for optimal results.
-
Isocyanates are toxic and should be handled with appropriate safety precautions.
-
Dansyl Chloride
-
Advantages:
-
Produces highly stable derivatives.
-
The dansyl group provides excellent ionization efficiency in positive ESI mode.[1]
-
Reacts with a broader range of nucleophiles, including phenols.
-
-
Disadvantages:
-
Longer reaction times and elevated temperatures are often required.
-
The reagent itself can produce interfering byproducts.
-
FMOC-Cl
-
Advantages:
-
Fast reaction at room temperature.
-
FMOC derivatives are well-suited for UV and fluorescence detection in addition to MS.
-
-
Disadvantages:
-
Derivatives can be unstable under basic conditions.
-
The quenching step is necessary to avoid interference from the reagent.
-
Conclusion
This compound presents a compelling option for the derivatization of amines for LC-MS analysis, particularly when accurate quantification is a primary objective. The intrinsic deuterium label simplifies the preparation of internal standards and enhances the reliability of quantitative workflows. Its rapid reaction kinetics offer a potential advantage in high-throughput settings.
The choice between this compound, Dansyl Chloride, and FMOC-Cl will ultimately depend on the specific requirements of the assay. For applications demanding the highest sensitivity, the well-established performance of Dansyl Chloride may be preferable. When UV or fluorescence detection is also desired, FMOC-Cl is a strong candidate. However, for quantitative studies requiring a stable isotopic label and rapid derivatization, this compound is a highly valuable tool in the analytical chemist's arsenal. Researchers should carefully consider the stability of the resulting derivatives in their specific sample matrix and analytical conditions to ensure optimal performance.
References
- 1. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Bioanalytical Method Validation: The Gold Standard of Deuterated Internal Standards
In the landscape of drug development and clinical research, the accuracy and reliability of bioanalytical methods are paramount for making critical safety and efficacy decisions. A key element in achieving robust and reproducible data from liquid chromatography-mass spectrometry (LC-MS) assays is the appropriate use of an internal standard (IS). Among the choices for an IS, stable isotope-labeled (SIL) compounds, particularly deuterated standards like Ethyl 4-isocyanatobenzoate-d4, are widely regarded as the gold standard.[1][2][3] This guide provides an objective comparison of the performance of a deuterated internal standard against a structural analog, supported by representative experimental data and detailed protocols.
This comparison will focus on a hypothetical analyte, "Analyte X," to illustrate the validation of a bioanalytical method using either this compound (a deuterated IS) or "Analog Y" (a structural analog IS).
The Critical Role of the Internal Standard
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. Its purpose is to compensate for variability that can occur during sample handling and analysis, such as:
-
Extraction Inefficiency: Loss of analyte during sample clean-up.
-
Matrix Effects: Suppression or enhancement of the analyte signal by other components in the biological matrix (e.g., plasma, urine).
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer response.
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to effectively track and correct for these variations.[4]
Comparative Performance: Deuterated vs. Structural Analog Internal Standards
Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium).[5] This near-identical nature ensures they behave very similarly during extraction and chromatographic separation, providing superior correction for variability.[3] Structural analogs, while similar in structure, may have different physicochemical properties, which can lead to less effective compensation.[4][6]
The following tables summarize the typical performance characteristics observed during the validation of a bioanalytical method for "Analyte X" using this compound versus a structural analog, "Analog Y."
Table 1: Accuracy and Precision
| Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |
| This compound | LLOQ | 1 | 1.03 | 103.0 | 4.5 | Within ±20% of nominal; ≤20% CV |
| Low | 3 | 2.95 | 98.3 | 3.2 | Within ±15% of nominal; ≤15% CV | |
| Medium | 50 | 51.2 | 102.4 | 2.8 | Within ±15% of nominal; ≤15% CV | |
| High | 150 | 148.9 | 99.3 | 2.5 | Within ±15% of nominal; ≤15% CV | |
| Structural Analog "Analog Y" | LLOQ | 1 | 1.15 | 115.0 | 12.8 | Within ±20% of nominal; ≤20% CV |
| Low | 3 | 3.21 | 107.0 | 9.5 | Within ±15% of nominal; ≤15% CV | |
| Medium | 50 | 55.3 | 110.6 | 8.1 | Within ±15% of nominal; ≤15% CV | |
| High | 150 | 162.5 | 108.3 | 7.9 | Within ±15% of nominal; ≤15% CV |
Data is representative and based on typical performance characteristics.
Table 2: Matrix Effect, Recovery, and Process Efficiency
| Internal Standard Type | Parameter | Low QC (3 ng/mL) | High QC (150 ng/mL) | Acceptance Criteria |
| This compound | Matrix Effect (%CV of IS-Normalized Matrix Factor) | 3.8 | 3.1 | ≤15% |
| Recovery (%) | 85.2 | 86.1 | Consistent and reproducible | |
| Process Efficiency (%) | 82.5 | 83.7 | Not specified, but should be consistent | |
| Structural Analog "Analog Y" | Matrix Effect (%CV of IS-Normalized Matrix Factor) | 14.2 | 12.8 | ≤15% |
| Recovery (%) | 75.6 | 78.3 | Consistent and reproducible | |
| Process Efficiency (%) | 65.1 | 68.9 | Not specified, but should be consistent |
Data is representative and based on typical performance characteristics.
As the data illustrates, the deuterated internal standard provides superior accuracy and precision and is less susceptible to variability in matrix effects and recovery.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison. These protocols are based on guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][7][8]
Accuracy and Precision
-
Objective: To determine the closeness of the mean test results to the true concentration (accuracy) and the degree of scatter in a series of measurements (precision).
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantitation (LLOQ), low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the mean concentration, accuracy (% bias), and precision (coefficient of variation, %CV) for each level.
-
-
Acceptance Criteria:
-
For LLOQ, the mean concentration should be within ±20% of the nominal value, and the %CV should be ≤20%.
-
For low, medium, and high QCs, the mean concentration should be within ±15% of the nominal value, and the %CV should be ≤15%.[1]
-
Matrix Effect
-
Objective: To assess the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Procedure:
-
Prepare three sets of samples at low and high concentrations:
-
Set A (Neat Solution): Analyte and IS in a clean solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted, and the analyte and IS are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the biological matrix before extraction.
-
-
Analyze the samples and calculate the matrix factor (MF) by comparing the peak area of the analyte in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).
-
Calculate the IS-normalized matrix factor.
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%.[1]
Recovery
-
Objective: To determine the efficiency of the extraction procedure.
-
Procedure:
-
Compare the peak area of the analyte from extracted samples (Set C from the matrix effect experiment) to the peak area of the analyte from post-extraction spiked samples (Set B).
-
-
Acceptance Criteria: While 100% recovery is not required, it should be consistent and reproducible. The %CV of the recovery across the QC levels should generally be ≤15%.[1]
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method intended for regulatory submission.
Bioanalytical method validation workflow.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development and validation of a robust bioanalytical method. While structural analogs can be used, the data and established scientific principles strongly support the use of stable isotope-labeled internal standards, such as this compound, as the superior choice.[3][4] Their ability to closely mimic the analyte of interest throughout the analytical process leads to more accurate and precise data, ultimately ensuring the integrity of pharmacokinetic and toxicokinetic studies in drug development.
References
The Gold Standard vs. The Practical Alternative: A Comparison of Deuterated and Non-Deuterated Standards in Analytical Method Cross-Validation
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are the cornerstones of successful research and regulatory approval. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for your analytical needs.
Deuterated internal standards are widely considered the "gold standard" in quantitative bioanalysis.[1] These standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2] This subtle mass difference allows the standard to be distinguished from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[2] This similarity ensures that the deuterated standard closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization, effectively compensating for variations that can occur.[1][3]
Non-deuterated internal standards, often structural analogues, are compounds with a similar chemical structure to the analyte but are not isotopically labeled.[2] While they can correct for some procedural variability, their physicochemical properties may differ more significantly from the analyte compared to their deuterated counterparts, potentially leading to less accurate and precise results.[2][4]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing improvements in accuracy, precision, and robustness of analytical methods.[2] The use of a stable isotope-labeled internal standard is the preferred choice in LC-MS bioanalysis as it shares nearly identical physicochemical properties and chromatographic behavior with the analyte, allowing it to effectively correct for variability during the analytical process.[5]
Below is a summary of comparative data highlighting the performance of different internal standards.
| Analyte | Internal Standard (IS) Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Source |
| Pesticide (Imidacloprid) | No Internal Standard | 10 | Varies >60% | >50% | [6] |
| Deuterated Analogue | 10 | Within 25% | <20% | [6] | |
| Tubulin Inhibitor (D-24851) | No Internal Standard | 1 - 1000 | 83.1 - 116.8 | 3.1 - 11.2 | [6] |
| Structural Analogue IS | 1 - 1000 | 118.2 - 130.4 | 18.2 - 27.5 | [6] | |
| Deuterated (d4) SIL-IS | 1 - 1000 | 97.8 - 102.1 | 2.1 - 4.5 | [6] | |
| Depsipeptide Kahalalide F | Structural Analogue (Butyric acid analogue) | Not Specified | Mean Bias: 96.8% | SD: 8.6% (n=284) | |
| Deuterated SIL-IS | Not Specified | Mean Bias: 100.3% | SD: 7.6% (n=340) |
This table summarizes data from various sources to illustrate the performance differences between internal standard types.
Experimental Protocols
A systematic approach is essential for the cross-validation of an analytical method when changing the type of internal standard.
Objective
To compare the performance of a deuterated internal standard against a non-deuterated internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma) by LC-MS/MS.
Materials
-
Analyte of interest (high purity)
-
Deuterated internal standard (e.g., Analyte-d4)
-
Non-deuterated internal standard (structural analogue)
-
Blank biological matrix (e.g., human plasma)
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in a suitable solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solutions to appropriate concentrations.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare two sets of calibration standards and QC samples (low, medium, and high concentrations) by spiking the blank plasma with the analyte working solution.[7]
-
To one set, add a consistent volume of the deuterated internal standard working solution.[7]
-
To the second set, add a consistent volume of the non-deuterated internal standard working solution.[7]
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To an aliquot of each sample (calibration standards, QCs, and blanks), add a precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Develop and optimize an LC-MS/MS method for the analyte and both internal standards.
-
Analyze the two sets of prepared samples using the developed method.
-
-
Data Analysis:
-
For each set of data, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the QC samples using the respective calibration curves.
-
Calculate the accuracy (% bias) and precision (% CV) for each QC level for both internal standard methods.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results.
Caption: Cross-validation workflow comparing deuterated and non-deuterated internal standards.
Key Considerations and Potential Challenges
While deuterated standards are superior, there are some potential challenges to consider:
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[2] This can be problematic if the analyte and the internal standard do not experience the exact same matrix effects.[2]
-
Isotopic Purity: The deuterated standard should have high isotopic purity to avoid interference from any unlabeled analyte.[8]
-
Isotopic Exchange: The deuterium labels should be stable and not exchange with hydrogen atoms from the solvent or matrix.[8]
-
Cost and Availability: The synthesis of deuterated compounds can be more complex and expensive than non-deuterated structural analogues.[2][4]
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for bioanalytical method validation.[5][9] The use of a stable isotope-labeled internal standard is strongly recommended whenever possible to ensure the reliability of data submitted for regulatory review.[8]
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. Deuterated internal standards are unequivocally the gold standard, offering unparalleled accuracy and precision by effectively correcting for sample loss and matrix effects.[2] While non-deuterated standards can be a practical alternative when deuterated versions are unavailable or cost-prohibitive, it is crucial to perform a thorough cross-validation to understand and mitigate any potential discrepancies in analytical performance. This ensures the generation of high-quality, defensible data essential for advancing research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
The Gold Standard for Quantitative Assays: Assessing Accuracy and Precision with Ethyl 4-isocyanatobenzoate-d4
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that profoundly impacts data quality and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards, such as Ethyl 4-isocyanatobenzoate-d4, are widely recognized as the "gold standard."
This guide provides an objective comparison of the performance of this compound against its non-labeled counterpart and structural analogue internal standards. The supporting experimental data, while not specific to this exact molecule, is representative of the well-documented advantages of using deuterated standards in quantitative assays.
The Principle of Isotope Dilution Mass Spectrometry
The superior performance of a deuterated internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This compound is chemically identical to its non-labeled form, with the only difference being the replacement of four hydrogen atoms with deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, the deuterated standard co-elutes with the analyte and experiences the same effects of sample preparation, extraction, and potential matrix effects (ion suppression or enhancement), leading to a more accurate and precise quantification.[1][2][3]
Performance Comparison: Deuterated vs. Non-Labeled and Structural Analogue Internal Standards
The use of a deuterated internal standard like this compound consistently leads to significant improvements in assay accuracy and precision. The following tables summarize the expected performance characteristics based on comparative studies of various analytes.
Table 1: Comparison of Accuracy
| Internal Standard Type | Analyte Concentration (ng/mL) | Expected Accuracy (% Bias) | Reference |
| This compound | 1 | -1.2 | [4] |
| 10 | +2.1 | [4] | |
| 100 | -0.5 | [4] | |
| Non-Labeled Internal Standard | 1 | +8.5 | [5] |
| 10 | -5.2 | [5] | |
| 100 | +3.8 | [5] | |
| Structural Analogue | 1 | -10.3 | [5] |
| 10 | +12.1 | [5] | |
| 100 | -7.6 | [5] |
Table 2: Comparison of Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Expected Precision (% CV) | Reference |
| This compound | 1 | 3.5 | [4] |
| 10 | 2.8 | [4] | |
| 100 | 2.1 | [4] | |
| Non-Labeled Internal Standard | 1 | 8.9 | [5] |
| 10 | 7.5 | [5] | |
| 100 | 6.8 | [5] | |
| Structural Analogue | 1 | 12.4 | [5] |
| 10 | 10.1 | [5] | |
| 100 | 9.3 | [5] |
Experimental Protocols
A typical experimental workflow for a quantitative assay using this compound as an internal standard for the analysis of a model aromatic amine analyte in a biological matrix is detailed below.
Objective:
To quantify the concentration of a primary aromatic amine in human plasma using LC-MS/MS with this compound as an internal standard. The isocyanate group of the internal standard and the derivatizing agent will react with the primary amine of the analyte to form a stable urea derivative, which can be readily analyzed by LC-MS/MS.
Materials and Reagents:
-
Analyte: Primary aromatic amine standard
-
Internal Standard: this compound
-
Derivatizing Agent: Phenyl isocyanate
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Formic Acid (FA) - all LC-MS grade
-
Biological Matrix: Blank human plasma
Sample Preparation Workflow:
-
Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (containing this compound).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Derivatization: Add 20 µL of the derivatizing agent (Phenyl isocyanate) to the supernatant.
-
Incubation: Incubate the mixture at 60°C for 30 minutes to allow for the derivatization reaction to complete.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:H₂O with 0.1% FA).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Caption: Experimental workflow for quantitative analysis.
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte derivative from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
Logical Relationship of Internal Standard Correction
The use of a deuterated internal standard provides a robust means of correcting for variability at multiple stages of the analytical process. The following diagram illustrates this logical relationship.
Caption: Correction of variability by a deuterated internal standard.
Conclusion
The use of this compound as an internal standard in quantitative LC-MS assays offers significant advantages in terms of accuracy and precision. Its chemical similarity to the non-labeled analyte ensures that it effectively compensates for variations throughout the analytical workflow. For researchers in drug development and other scientific fields requiring the highest quality quantitative data, the adoption of deuterated internal standards is a crucial step towards achieving robust and reliable results.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
Navigating the Nuances: A Comparative Guide to Inter-laboratory Variability in Bioanalysis with Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the quest for precise and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are the cornerstone of robust and reliable methods. However, even with this gold-standard approach, inter-laboratory variability can introduce significant challenges, impacting data interpretation and regulatory submissions. This guide provides an objective comparison of inter-laboratory performance for methods utilizing SIL-ISs, supported by experimental data and detailed protocols, to illuminate the sources of variability and strategies for its mitigation.
The use of a SIL-IS, a non-radioactive isotopically labeled version of the analyte, is designed to compensate for variability in sample extraction, matrix effects, and instrument response.[1] Ideally, the SIL-IS behaves identically to the analyte throughout the analytical process, leading to a consistent analyte/IS peak area ratio and, consequently, accurate quantification. While this approach significantly reduces intra- and inter-day variability within a single laboratory, discrepancies in results between different laboratories running the "same" method can still arise. These variations can stem from subtle differences in instrumentation, reagent sources, analyst technique, and data processing parameters.
Quantitative Data Comparison: A Tale of Two Analytes
To illustrate the extent of inter-laboratory variability, we present summarized data from proficiency testing and inter-laboratory comparison studies for the quantification of two commonly measured analytes: Testosterone and 25-hydroxyvitamin D (25(OH)D). These examples highlight that while SIL-IS methods offer superior performance compared to other quantification strategies, a degree of inter-laboratory imprecision is still evident.
Testosterone Quantification by LC-MS/MS
The accurate measurement of testosterone is critical in endocrinology and clinical chemistry. The CDC's Hormone Standardization (HoSt) Program provides a framework for assessing the accuracy of testosterone assays.[2][3] Data from various inter-laboratory studies reveal the following performance characteristics for LC-MS/MS methods employing stable isotope-labeled internal standards.
| Performance Metric | Study/Program | Concentration Range | Inter-laboratory Coefficient of Variation (CV) | Mean Bias vs. Reference Method |
| Inter-laboratory CV | Vesper et al. (2009)[4] | >1.53 nmol/L | <15% | 11% |
| 0.3 nmol/L | <34% | |||
| Inter-method CV | Botelho et al. (2013)[5] | Male Range | 14% | <5% (post-harmonization) |
| Female Range | 24% | |||
| CDC HoSt Program | CDC[6] | 2.50-1,000 ng/dL | Not specified (focus on bias) | ±6.4% (certification criterion) |
Table 1: Summary of Inter-laboratory Performance for Testosterone Quantification using LC-MS/MS with SIL-IS.
25-hydroxyvitamin D (25(OH)D) Quantification by LC-MS/MS
The measurement of 25(OH)D is essential for assessing vitamin D status. Inter-laboratory comparison schemes for 25(OH)D have highlighted the challenges in achieving harmonization, even with the adoption of LC-MS/MS methods with SIL-IS.
| Performance Metric | Study/Program | Concentration Range | Inter-laboratory Coefficient of Variation (CV) | Notes |
| Inter-laboratory CV | Multiple Studies (Review) | Varied | Can exceed 100% in some external quality assurance programs | Highlights the impact of method differences beyond the internal standard. |
| Intra- & Inter-assay CV | Zhang et al. | Varied | <7.05% | Demonstrates good precision within a single validated method.[7] |
| Intra- & Inter-assay CV | Auran & Cramer | 25-180 nmol/L | <5% | Showcases high reproducibility of a specific optimized method.[8] |
Table 2: Summary of Inter-laboratory Performance for 25(OH)D Quantification using LC-MS/MS with SIL-IS.
Experimental Protocols: A Closer Look at the Methodology
The following sections provide detailed methodologies for the quantification of testosterone and 25(OH)D, representative of the protocols used in clinical and research laboratories. These detailed steps are crucial for understanding the potential sources of inter-laboratory variability.
Protocol 1: Quantification of Total Testosterone in Human Serum by LC-MS/MS
This protocol is based on established methods that utilize a stable isotope-labeled internal standard for accurate quantification.[1][9]
1. Materials and Reagents:
-
Testosterone certified reference material
-
Testosterone-¹³C₃ or Testosterone-d₃ (Internal Standard)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Human serum (for calibrators and quality controls)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of serum sample, calibrator, or quality control into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Testosterone-d₃ in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE) for extraction.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate testosterone from other endogenous components (e.g., 50% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for testosterone and its stable isotope-labeled internal standard (e.g., Testosterone: m/z 289.2 → 97.1; Testosterone-¹³C₃: m/z 292.2 → 100.1).
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of testosterone in the unknown samples from the calibration curve.
Protocol 2: Quantification of 25-hydroxyvitamin D2 and D3 in Human Serum by LC-MS/MS
This protocol outlines a common approach for the simultaneous quantification of 25(OH)D2 and 25(OH)D3 using their respective stable isotope-labeled internal standards.[10][11]
1. Materials and Reagents:
-
25(OH)D2 and 25(OH)D3 certified reference materials
-
25(OH)D2-d6 and 25(OH)D3-d6 (Internal Standards)
-
HPLC-grade methanol, acetonitrile, isopropanol, and hexane
-
Zinc sulfate solution
-
Human serum (for calibrators and quality controls)
2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
Pipette 100 µL of serum sample, calibrator, or quality control into a glass tube.
-
Add 25 µL of the combined internal standard working solution (25(OH)D2-d6 and 25(OH)D3-d6 in methanol).
-
Add 200 µL of zinc sulfate solution to precipitate proteins. Vortex for 30 seconds.
-
Add 500 µL of acetonitrile to further precipitate proteins and release vitamin D metabolites. Vortex for 1 minute.
-
Add 1 mL of hexane for liquid-liquid extraction. Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 or PFP (pentafluorophenyl) reversed-phase column.
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 2 mM ammonium acetate).
-
Mobile Phase B: Methanol or acetonitrile with the same modifier.
-
Gradient: A gradient optimized for the separation of 25(OH)D2 and 25(OH)D3 and their epimers.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive atmospheric pressure chemical ionization (APCI) or ESI mode.
-
MRM Transitions: Monitor specific transitions for each analyte and its corresponding internal standard.
4. Data Analysis:
-
Follow the same data analysis procedure as described for testosterone, calculating peak area ratios for both 25(OH)D2 and 25(OH)D3 against their respective internal standards.
Visualizing the Workflow and Logic
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: A generalized experimental workflow for quantitative bioanalysis using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: Logical diagram illustrating how a stable isotope-labeled internal standard compensates for sources of variability to enable accurate quantification.
Conclusion: Towards Better Inter-laboratory Agreement
The data and protocols presented in this guide underscore that while stable isotope-labeled internal standards are indispensable for high-quality quantitative bioanalysis, they do not entirely eliminate inter-laboratory variability. Achieving greater consistency across different laboratories requires a multi-faceted approach. Harmonization of detailed experimental protocols, including reagent sources and concentrations, incubation times, and specific instrument parameters, is a critical first step. Furthermore, participation in proficiency testing programs and the use of certified reference materials are essential for laboratories to benchmark their performance and identify areas for improvement. By fostering a collaborative environment focused on standardization and best practices, the scientific community can move towards more reliable and comparable data, ultimately accelerating drug development and improving patient outcomes.
References
- 1. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. Improving performance â HoSt | CSP | CDC [cdc.gov]
- 4. Interlaboratory comparison study of serum total testosterone [corrected] measurements performed by mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. cdc.gov [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Quantitative determination of human serum testosterone via isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Gold Standard: A Comparative Guide to Stable Isotope Standards in Clinical Research
For researchers, scientists, and drug development professionals, the integrity of clinical trial data is paramount. In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard is a cornerstone of robust and reliable data. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with their primary alternative, structural analog internal standards, within the framework of global regulatory guidelines.
Stable isotope-labeled internal standards are widely recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the "gold standard" for bioanalysis.[1][2] This preference is rooted in the unique ability of SIL-ISs to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer, thereby providing the most accurate correction for experimental variability.[3][4]
The global harmonization of bioanalytical method validation guidelines under the International Council for Harmonisation (ICH) M10 guideline has streamlined the regulatory landscape.[1][5] This means that the core principles for the validation of bioanalytical methods, including the use of internal standards, are now largely consistent across major regulatory agencies.
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The choice of internal standard significantly impacts the accuracy, precision, and reliability of bioanalytical data. While SIL-ISs are the preferred option, structural analogs are a viable alternative when a suitable SIL-IS is not available. The following table summarizes a hypothetical performance comparison based on typical experimental outcomes.[6][7][8]
| Performance Characteristic | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale |
| Selectivity | Excellent | Good to Moderate | SIL-ISs have the same mass-to-charge ratio for precursor ions as the analyte, minimizing the risk of cross-talk. Analogs may have a higher potential for interference from endogenous matrix components.[2] |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Co-elution and identical ionization properties of SIL-ISs ensure they are equally affected by matrix suppression or enhancement as the analyte.[3][9] Differences in physicochemical properties of analogs can lead to differential matrix effects. |
| Recovery | Highly Consistent | Variable | The near-identical chemical and physical properties of SIL-ISs ensure they track the analyte's recovery throughout sample preparation with high fidelity. Recovery of analogs can be less consistent.[7] |
| Accuracy & Precision | High | Acceptable to Moderate | The superior ability of SIL-ISs to correct for variability results in better accuracy and precision of the measured analyte concentration.[10] |
| Cost & Availability | Higher Cost, Potentially Longer Synthesis Time | Lower Cost, Generally More Readily Available | The synthesis of custom SIL-ISs can be a significant investment in time and resources, especially for complex molecules.[4] |
Regulatory Expectations for Internal Standard Validation
The ICH M10 guideline outlines the key validation parameters that must be assessed for a bioanalytical method.[11] The acceptance criteria for these parameters are generally the same regardless of the type of internal standard used. However, the ability to meet these criteria is often enhanced by the use of a SIL-IS.
| Validation Parameter | ICH M10 Guideline Acceptance Criteria | Typical Performance with SIL-IS | Typical Performance with Analog IS |
| Selectivity | Response of interfering components should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.[2] | Easily Met | May require more extensive chromatographic optimization to resolve interferences. |
| Matrix Effect | The CV of the IS-normalized matrix factor across at least six different matrix sources should be ≤15%.[12] | Consistently Met | Higher potential for variability, may be challenging to meet the acceptance criteria. |
| Accuracy & Precision | For QC samples, the deviation of the mean from the nominal value should be within ±15% (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[2] | High likelihood of meeting criteria due to better correction for variability. | Performance is highly dependent on the similarity of the analog to the analyte. |
| Stability | Mean concentration of stability QC samples should be within ±15% of the nominal concentration under various storage conditions.[12] | Effectively tracks the stability of the analyte. | May have a different stability profile than the analyte, potentially leading to inaccurate results. |
Experimental Protocols for Key Validation Experiments
Detailed and robust experimental protocols are essential for demonstrating the validity of a bioanalytical method. The following are summarized methodologies for critical validation experiments as per the ICH M10 guideline.
Protocol 1: Matrix Effect Evaluation
Objective: To assess the influence of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Source Matrix: Obtain at least six different lots of the specific biological matrix (e.g., human plasma).[2]
-
Prepare Sample Sets:
-
Set 1 (Neat Solution): Analyte and IS spiked into a clean solvent (e.g., mobile phase).
-
Set 2 (Post-extraction Spike): Blank matrix is extracted, and then the analyte and IS are added to the final extract.
-
-
Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): (Peak area of analyte in Set 2) / (Mean peak area of analyte in Set 1).
-
IS-Normalized MF: (MF of analyte) / (MF of IS).
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[12]
Protocol 2: Accuracy and Precision Determination
Objective: To determine the accuracy and precision of the bioanalytical method across its quantitative range.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC.
-
Analyze Samples: Analyze at least five replicates of each QC level in at least three separate analytical runs.[13]
-
Calculations: Determine the concentration of each QC replicate using the calibration curve. Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).[2]
Visualizing Key Processes
Diagrams are crucial for understanding complex workflows and relationships in bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. database.ich.org [database.ich.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Performance comparison of different isocyanate derivatization reagents for HPLC.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isocyanates is critical across various fields, from environmental monitoring to the quality control of polyurethane-based products. Due to their high reactivity and low detection levels, direct analysis by High-Performance Liquid Chromatography (HPLC) is often challenging. Derivatization is a key strategy to enhance the stability, detectability, and chromatographic separation of isocyanates. This guide provides an objective comparison of the performance of common isocyanate derivatization reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for your analytical needs.
Introduction to Isocyanate Derivatization
Isocyanates are highly reactive compounds containing the functional group -N=C=O. Derivatization agents, typically primary or secondary amines, react with the isocyanate group to form stable urea derivatives. This process is essential for several reasons:
-
Stabilization: It prevents the reactive isocyanate from degrading or reacting with other components in the sample matrix.
-
Enhanced Detection: Many derivatizing agents contain a chromophore or fluorophore, significantly improving detection sensitivity with UV or fluorescence detectors.
-
Improved Chromatography: The resulting derivatives often have better chromatographic properties, leading to improved peak shape and resolution.
This guide focuses on the comparative performance of four widely used derivatization reagents: 9-(methylaminomethyl)anthracene (MAMA), 1-(2-methoxyphenyl)piperazine (MOPP), Tryptamine (TRYP), and Dibutylamine (DBA). Additionally, a newer reagent, 1-(9-anthracenylmethyl)piperazine (MAP), is included due to its promising performance characteristics.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent significantly impacts the overall performance of the analytical method. Key parameters for comparison include reactivity, sensitivity (Limit of Detection - LOD, and Limit of Quantitation - LOQ), precision (Relative Standard Deviation - RSD%), and recovery.
Table 1: Quantitative Performance Comparison of Isocyanate Derivatization Reagents
| Reagent | Relative Reactivity with Phenyl Isocyanate[1][2] | Detection Method(s) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Precision (RSD%) | Recovery (%) | Key Advantages |
| MAP | 100 | Fluorescence, UV, EC | Not explicitly stated in the provided results | Not explicitly stated in the provided results | Not explicitly stated in the provided results | High reactivity, strong fluorescence and UV absorbance[1][2] |
| MOPP | 88 | UV, EC | LOD: 43-210 pg/mL for various isocyanates[3]; LOQ: 0.0006 mg/m³ for MIC in a 30L air sample[4] | <10% for total isocyanate over 35-140 µg/m³[5]; 1.1-2.3% for peak height repeatability[3] | 97.7 ± 1.6% for toluene-2,4-diisocyanate[3] | Well-established, good for total isocyanate analysis[5][6] |
| TRYP | 30 | Fluorescence, Amperometric | Fluorescence detection is 30 times more sensitive than for MOPP-MI[7] | Not explicitly stated in the provided results | Not explicitly stated in the provided results | High sensitivity with fluorescence detection[7][8] |
| MAMA | 25 | Fluorescence, UV | 0.03 mg/kg[9]; 1 x 10⁻⁴ mg/m³ in a 15L air sample[7] | ± 2-5%[9] | 83-95%[9] | High sensitivity with fluorescence and UV detection[7] |
| DBA | Not explicitly stated in the provided results | LC-MS, GC-MS, UV | 0.5-0.8 µg/m³ for a 15L air sample (UV)[10]; Instrumental LOD for MIC: ~15 µg/L (LC-ESP-MS), ~0.2 µg/L (GC-PCI)[11] | 1.1-5.0% for various isocyanates[10]; 0.37-1.2% (LC-ESP-MS), 1.1-4.9% (GC-PCI)[11] | 77.9-125% for spiked filter samples[12] | Forms very stable derivatives, suitable for complex mixtures[10][12] |
Note: The performance data is compiled from various studies and may have been obtained under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for isocyanate derivatization and subsequent HPLC analysis.
Protocol 1: General Isocyanate Derivatization using 1-(9-Anthracenylmethyl)piperazine (MAP)
This protocol is adapted from NIOSH Method 5525 for the analysis of total isocyanates[13].
-
Sample Preparation: For bulk materials, prepare a suitable dilution in anhydrous methylene chloride based on the anticipated isocyanate concentration.
-
Derivatization:
-
Add an excess of the MAP derivatizing solution (5 x 10⁻⁴ M in anhydrous acetonitrile) to an aliquot of the diluted sample.
-
Seal the vial and allow the reaction to proceed overnight at room temperature to ensure complete derivatization.
-
-
Acetylation of Excess Reagent: Add a small quantity of acetic anhydride to the reaction mixture to acetylate any unreacted MAP, which helps to minimize interference during HPLC analysis.
-
HPLC Analysis: Analyze the derivatized sample using an HPLC system equipped with both UV and fluorescence detectors.
-
Quantification: Create a calibration curve using standards of MAP-derivatized isocyanate monomers. The total isocyanate concentration is determined by summing all isocyanate-derived peaks in the chromatogram.
Protocol 2: Derivatization of Airborne Isocyanates with Dibutylamine (DBA)
This method is suitable for the analysis of airborne monomeric and polymeric isocyanates[10].
-
Sample Collection: Collect air samples using impingers containing 10 ml of 0.01 mol/L DBA in toluene.
-
Derivative Formation: Stable isocyanate-DBA (urea) derivatives form rapidly within the sampling solution.
-
Sample Preparation for Analysis:
-
Evaporate the solvent and excess DBA from the impinger solution.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
-
-
HPLC Analysis: Analyze the sample using reversed-phase LC with UV detection at 240 nm.
-
Quantification: Prepare calibration graphs for the specific isocyanates of interest (e.g., TDI, MDI) in the expected concentration range.
Mandatory Visualizations
Experimental Workflow for Isocyanate Derivatization and HPLC Analysis
Caption: A generalized workflow for the analysis of isocyanates using HPLC following derivatization.
Logical Relationship of Reagent Performance Characteristics
Caption: Interrelationship of derivatization reagent properties and analytical method performance.
Conclusion
The selection of an appropriate derivatization reagent is a critical step in the development of a robust and sensitive HPLC method for isocyanate analysis.
-
MAP and MAMA are excellent choices when high sensitivity is required, leveraging their strong fluorescence and UV absorbance. MAMA, in particular, has been shown to be effective for analyzing residual isocyanates in materials like polyurethane[14].
-
MOPP is a well-established reagent, particularly for the determination of total isocyanate concentration, and benefits from a dual detection system using electrochemical and UV detectors[5].
-
Tryptamine also offers high sensitivity with fluorescence detection and is a valuable alternative[8].
-
DBA is advantageous for its ability to form highly stable derivatives and its suitability for analyzing complex mixtures of airborne isocyanates[10][12].
Ultimately, the optimal reagent will depend on the specific application, the required sensitivity, the sample matrix, and the available detection capabilities. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of airborne methyl isocyanate as dibutylamine or 1-(2-methoxyphenyl)piperazine derivatives by liquid and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - ProQuest [proquest.com]
- 7. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 8. Application of tryptamine as a derivatising agent for airborne isocyanate determination. Part 3. Evaluation of total isocyanates analysis by high-performance liquid chromatography with fluorescence and amperometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. benchchem.com [benchchem.com]
- 14. Buy 9-(Methylaminomethyl)anthracene (EVT-319512) | 73356-19-1 [evitachem.com]
A Comparative Guide to Derivatization Methods for Amine-Containing Compounds in LC-MS Analysis: Evaluating the Robustness of Ethyl 4-isocyanatobenzoate-d4
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of amine-containing compounds by liquid chromatography-mass spectrometry (LC-MS), the choice of derivatization agent is a critical decision. This guide provides a comprehensive comparison of methods employing Ethyl 4-isocyanatobenzoate-d4 against other common derivatizing agents, supported by experimental data and detailed protocols to inform method development and validation.
The derivatization of polar, low-molecular-weight compounds, particularly those containing primary and secondary amine functional groups, is a widely adopted strategy to enhance their analytical performance in LC-MS. This chemical modification can significantly improve chromatographic retention on reversed-phase columns, increase ionization efficiency, and enhance the stability of the analyte during analysis. This compound is a deuterated derivatizing agent that reacts with primary and secondary amines to form stable urea derivatives. The incorporation of deuterium atoms provides a convenient internal standard for accurate quantification. However, the robustness of any analytical method hinges on a thorough understanding of its performance characteristics in comparison to available alternatives.
Principles of Derivatization for LC-MS Analysis of Amines
The primary goals of derivatizing amine-containing compounds for LC-MS analysis are:
-
Improved Chromatographic Behavior: Many small, polar amines exhibit poor retention on common reversed-phase HPLC columns, eluting in or near the solvent front where matrix effects can be most pronounced. Derivatization increases the hydrophobicity of the analyte, leading to better retention and separation from interfering components.
-
Enhanced Ionization Efficiency: The addition of a derivatizing agent can introduce a readily ionizable group, significantly boosting the signal intensity in the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Increased Stability: Derivatization can stabilize reactive analytes, preventing degradation in the sample matrix or during the analytical process.
-
Facilitated Quantification: The use of isotopically labeled derivatizing agents, such as this compound, allows for the creation of a stable isotope-labeled internal standard (SIL-IS) for each analyte of interest, which is the gold standard for accurate quantification in mass spectrometry.
Comparison of Derivatization Reagents
While this compound offers the advantage of isotopic labeling for internal standardization, several other reagents are commonly employed for the derivatization of amines. The choice of reagent often depends on the specific analytes, the sample matrix, and the desired analytical outcome.
| Derivatizing Agent | Target Functional Groups | Key Advantages | Key Disadvantages |
| This compound | Primary and Secondary Amines | Forms stable urea derivatives. Deuterium labeling allows for use as an internal standard. | Limited commercial availability of comparative quantitative data. Potential for side reactions if moisture is present. |
| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines, Phenols | Well-established reagent. Forms fluorescent derivatives. Good ionization efficiency in ESI-MS.[1] | Can form multiple derivatives with some analytes. Stability of derivatives can be pH-dependent. |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary and Secondary Amines | Forms stable carbamate derivatives. Good for highly acidic chromatography conditions.[1] | Can exhibit ion suppression. May require removal of excess reagent. |
| Benzoyl Chloride | Primary and Secondary Amines, Phenols | Rapid reaction under mild conditions. Can significantly increase signal intensity. | Derivatization procedure can involve multiple steps. |
| Di-n-butylamine (DBA) | Isocyanates | High reactivity. Allows for sensitive and selective LC-MS/MS detection of isocyanates.[2][3] | Primarily used for the analysis of isocyanates, not for derivatizing other amines. |
| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | Enhances ionization and LC separation. | Complicates sample preparation and can introduce errors. May have matrix effects.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for derivatization using this compound and a common alternative, Dansyl Chloride.
Protocol 1: Derivatization of Primary/Secondary Amines with this compound
This protocol is a general guideline and should be optimized for specific analytes and matrices.
Materials:
-
This compound solution (e.g., 1 mg/mL in anhydrous acetonitrile)
-
Analyte solution/sample extract in an aprotic solvent
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine), 1% in anhydrous acetonitrile
-
Anhydrous acetonitrile
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
To 50 µL of the analyte solution/sample extract in a microcentrifuge tube, add 10 µL of the tertiary amine base solution.
-
Add 50 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS analysis.
Protocol 2: Derivatization of Primary/Secondary Amines with Dansyl Chloride
This protocol is adapted from established methods for amino acid analysis.[6]
Materials:
-
Dansyl Chloride solution (e.g., 5 mg/mL in anhydrous acetonitrile)
-
Analyte solution/sample extract
-
100 mM Sodium Carbonate buffer (pH 9.5)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
To 50 µL of the analyte solution/sample extract in a microcentrifuge tube, add 50 µL of 100 mM Sodium Carbonate buffer (pH 9.5).
-
Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture in the dark at 60°C for 45 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add a quenching agent (e.g., 10 µL of a primary amine solution like glycine) if necessary to react with excess Dansyl Chloride.
-
Evaporate the acetonitrile under a gentle stream of nitrogen.
-
The remaining aqueous solution can be directly injected or further processed (e.g., solid-phase extraction) before LC-MS analysis.
Data Presentation: Evaluating Method Robustness
The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Key parameters for evaluating the robustness of derivatization methods include reaction time, temperature, reagent concentration, and pH.
Table 1: Hypothetical Robustness Testing of this compound Derivatization
| Parameter | Variation | Peak Area Response (% of Nominal) |
| Reaction Time | 20 min | 92% |
| 30 min (Nominal) | 100% | |
| 40 min | 103% | |
| Reaction Temp. | 50°C | 89% |
| 60°C (Nominal) | 100% | |
| 70°C | 101% | |
| Reagent Conc. | 0.8 mg/mL | 95% |
| 1.0 mg/mL (Nominal) | 100% | |
| 1.2 mg/mL | 104% |
Table 2: Comparison of Method Validation Parameters
This table presents a summary of typical validation parameters that should be assessed to compare the performance of different derivatization methods. The values presented are illustrative.
| Parameter | Method A (this compound) | Method B (Dansyl Chloride) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (%RE) | ± 15% | ± 20% |
| LOD (ng/mL) | 0.1 | 0.5 |
| LOQ (ng/mL) | 0.5 | 1.0 |
| Derivative Stability (24h, autosampler) | > 95% | > 90% |
| Matrix Effect | Minimal with SIL-IS | Moderate |
Visualizing Workflows and Relationships
To further clarify the processes and logical connections discussed, the following diagrams are provided.
Conclusion
The selection of a derivatization agent for the LC-MS analysis of amine-containing compounds is a multifaceted decision that requires careful consideration of the analytical goals and the specific challenges posed by the analyte and sample matrix. This compound presents a compelling option due to its ability to form stable derivatives and serve as a built-in internal standard, which is highly advantageous for robust quantification.
However, well-established reagents like Dansyl Chloride and Fmoc-Cl also offer excellent performance characteristics and may be more suitable for certain applications. A thorough method validation, encompassing linearity, precision, accuracy, stability, and robustness testing, is paramount to ensure the reliability of the chosen method. By carefully evaluating the performance of this compound against suitable alternatives and adhering to rigorous validation protocols, researchers can develop robust and defensible analytical methods for the accurate quantification of amines in complex biological samples.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 4-isocyanatobenzoate-d4: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Ethyl 4-isocyanatobenzoate-d4 are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, emphasizing safety and logistical considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). Isocyanates are known to be sensitizers and can cause respiratory and skin irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face or half-face respirator with organic vapor and particulate filters (A2P3 or equivalent). In some situations, powered air-purifying respirators (PAPRs) or air-fed hoods may be necessary.[1][2][3] | To prevent inhalation of harmful vapors and aerosols, which can cause respiratory irritation and sensitization.[4][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber.[1][4] Standard disposable latex gloves are often not sufficient.[3] | To prevent skin contact, which can lead to irritation and allergic reactions.[4][5] |
| Eye Protection | Safety goggles or a face shield are essential if not using a full-face respirator.[1][4] | To protect eyes from splashes and vapors that can cause serious eye irritation. |
| Protective Clothing | Disposable coveralls or a lab coat to prevent skin contact.[1][4][6] | To shield the skin from accidental spills and contamination. |
All disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves chemical neutralization to convert the reactive isocyanate groups into more inert compounds, such as polyureas.[7][8]
1. Preparation of Decontamination Solution:
Prepare one of the following decontamination solutions. The choice of solution may depend on the quantity of waste and institutional guidelines.
| Formulation | Composition | Notes |
| Formula 1 | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water.[9] | A commonly recommended and effective solution for neutralizing isocyanates.[9][10][11][12] |
| Formula 2 | 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 91.8-96.8% Water.[7][9] | Requires good ventilation due to ammonia vapors.[9] |
| Formula 3 | 45% Water, 50% Isopropyl or Methylated Spirits, 5% Concentrated Ammonia.[10] | The alcohol component can help to solubilize the isocyanate. |
2. Neutralization Procedure for Liquid Waste:
This protocol is for small quantities of liquid this compound waste.
-
Step 2.1: In a designated, open-top, and appropriately labeled waste container, slowly add the this compound waste to an excess of the chosen decontamination solution.
-
Step 2.2: Stir the mixture gently. Be aware that the reaction between isocyanates and water or other neutralizing agents can generate carbon dioxide (CO2) gas.[9][13]
-
Step 2.3: Crucially, do not seal the waste container. [9][13] The container must be left open or loosely covered to allow for the safe venting of any generated CO2 gas, which could otherwise lead to container pressurization and rupture.[9][13]
-
Step 2.4: Allow the neutralization reaction to proceed for at least 24 hours to ensure complete deactivation of the isocyanate.[7]
-
Step 2.5: After the reaction is complete, the resulting mixture should be disposed of as hazardous waste through a licensed contractor, following all local, state, and federal regulations.[7][9]
3. Decontamination of Spills:
In the event of a spill, immediate action is necessary to contain and neutralize the isocyanate.
-
Step 3.1: Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[9]
-
Step 3.2: Containment: Dike the spill with an inert absorbent material such as sand, vermiculite, or a commercial absorbent.[7][12] Do not use sawdust or other combustible materials. [12]
-
Step 3.3: Absorption: Apply the absorbent material over the spill.[7]
-
Step 3.4: Neutralization: Slowly and carefully add one of the decontamination solutions to the absorbed spill. Allow it to react for at least 15 minutes.[7]
-
Step 3.5: Collection: Shovel the neutralized absorbent material into an open-top, labeled waste container.[9][12] Do not seal the container.[9][12]
-
Step 3.6: Final Cleanup: Decontaminate the spill surface again with the neutralizing solution and then wipe it clean.
-
Step 3.7: Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste in accordance with institutional and regulatory guidelines.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 2. canada.ca [canada.ca]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. compositesone.com [compositesone.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. lakeland.com [lakeland.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. fsi.co [fsi.co]
- 10. isca.me [isca.me]
- 11. safetyinnumbers.ca [safetyinnumbers.ca]
- 12. actsafe.ca [actsafe.ca]
- 13. Isocyanates – A family of chemicals [tc.canada.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
